3'-Fluoro-biphenyl-4-ylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUHEBIOTFMLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382211 | |
| Record name | 3'-Fluoro-biphenyl-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-66-5 | |
| Record name | 3'-Fluoro-biphenyl-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5728-66-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Spectroscopic Characterization of 3'-Fluoro-biphenyl-4-ylamine
Introduction: The Structural Significance of 3'-Fluoro-biphenyl-4-ylamine in Modern Drug Discovery
This compound is a substituted biphenylamine, a scaffold of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. As such, unambiguous structural confirmation and a deep understanding of its electronic properties are paramount for researchers in drug development and related fields. This technical guide provides an in-depth exploration of the spectroscopic characteristics of this compound, offering both theoretical insights and practical methodologies for its analysis.
This document will delve into the core spectroscopic techniques essential for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we will explore the underlying principles, detail experimental protocols, present expected data, and provide an expert interpretation of the spectral features. The aim is to equip researchers with the knowledge to confidently identify and characterize this compound and its analogues.
Molecular Structure and Isomeric Considerations
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with its distinct aromatic rings and substituents, gives rise to a unique spectroscopic fingerprint.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information about the connectivity and electronic environment of each atom.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns are influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the fluorine atom.
Expected ¹H NMR Spectral Data:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH₂ | 3.5 - 4.5 | Broad singlet | - | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange with trace amounts of water. The chemical shift can be concentration and solvent dependent.[1] |
| Aromatic Protons (unsubstituted ring) | 6.7 - 7.6 | Multiplets | 7 - 9 (ortho), 2 - 3 (meta), <1 (para) | The protons on the aniline ring will be influenced by the electron-donating amino group, which generally shields aromatic protons, shifting them upfield. |
| Aromatic Protons (fluorinated ring) | 6.9 - 7.5 | Multiplets with H-F coupling | J(H,F) ≈ 2 - 10 | The protons on the fluorinated ring will show additional splitting due to coupling with the ¹⁹F nucleus. The magnitude of the coupling constant depends on the number of bonds separating the proton and the fluorine atom. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound (or its hydrochloride salt) in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow down the N-H proton exchange, sometimes allowing for the observation of coupling to adjacent protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
To confirm the assignment of the NH₂ protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ signal should disappear or significantly decrease in intensity.[1]
-
Figure 2: Standard workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and electronic environment of the carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic structure.
Expected ¹³C NMR Spectral Data:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| C-NH₂ | 140 - 150 | The carbon atom attached to the nitrogen is significantly deshielded due to the electronegativity of nitrogen. |
| Other Aromatic Carbons (unsubstituted ring) | 115 - 130 | The chemical shifts of the other carbons in the aniline ring are influenced by the resonance effects of the amino group. |
| C-F | 160 - 165 (with C-F coupling) | The carbon directly bonded to the fluorine atom will be strongly deshielded and will appear as a doublet due to one-bond coupling with ¹⁹F (¹JCF ≈ 240-260 Hz). |
| Aromatic Carbons (fluorinated ring) | 110 - 140 (with C-F coupling) | The other carbons in the fluorinated ring will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds (²JCF ≈ 20-25 Hz, ³JCF ≈ 5-10 Hz). |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR, dissolved in 0.6 mL of a deuterated solvent.
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, simplifying the spectrum.
-
A longer acquisition time and a larger number of scans are usually necessary due to the low natural abundance of ¹³C and its longer relaxation times.
-
To aid in the assignment of carbon signals, advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated molecules. The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making it easy to observe.
Expected ¹⁹F NMR Spectral Data:
| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Ar-F | -110 to -120 (relative to CFCl₃) | Multiplet | The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The signal will be split by coupling to the ortho and meta protons on the aromatic ring. |
Experimental Protocol for ¹⁹F NMR Spectroscopy:
-
Sample Preparation: Similar to ¹H NMR, 5-10 mg of the sample in 0.6 mL of a deuterated solvent is sufficient.
-
Instrument Setup:
-
Tune and match the probe for the ¹⁹F frequency.
-
Shim the magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F NMR spectrum.
-
Proton decoupling can be used to simplify the spectrum to a singlet, confirming the number of fluorine environments.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.
Expected Mass Spectral Data:
| Ion | m/z (mass-to-charge ratio) | Rationale |
| [M]⁺ | 187.08 | The molecular ion peak corresponding to the exact mass of this compound (C₁₂H₁₀FN). The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[1] |
| [M-H]⁺ | 186 | Loss of a hydrogen atom. |
| [M-NH₂]⁺ | 171 | Loss of the amino group. |
| Fragments from ring cleavage | Various | Cleavage of the biphenyl C-C bond and fragmentation of the aromatic rings can lead to a complex pattern of lower mass ions. |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique, typically used with LC-MS, that results in less fragmentation and often shows a prominent protonated molecule [M+H]⁺ (m/z 188.09).
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
References
A Technical Guide to 3'-Fluoro-biphenyl-4-ylamine: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 3'-Fluoro-biphenyl-4-ylamine, a critical building block for researchers and scientists in the field of drug development. We will explore its core molecular attributes, delve into the strategic rationale for its synthesis, and present a detailed experimental protocol. The primary focus is on the compound's application in medicinal chemistry, contextualized by the broader role of strategic fluorination in enhancing drug candidate profiles. This document is intended to serve as a practical resource, combining theoretical principles with actionable methodologies and safety protocols for laboratory professionals.
Core Molecular Attributes
This compound is a synthetic organic compound distinguished by its biphenyl scaffold, which is functionalized with an amine group and a strategically placed fluorine atom. This combination of features makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1]
Chemical Identity
-
Systematic Name: 3'-Fluoro-[1,1'-biphenyl]-4-amine
-
Common Synonyms: 4-(3-fluorophenyl)aniline[2]
Molecular Formula and Weight
Structural Representation
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Weight | 187.21 g/mol | [2][3] |
| Exact Mass | 187.0797 g/mol | [2] |
| Density | 1.329 g/cm³ | [2] |
| Boiling Point | 494.4 °C at 760 mmHg | [2] |
| Flash Point | 252.8 °C | [2] |
| LogP (XLogP3) | 3.66 | [2] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |
The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[5][6] The unique characteristics of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are leveraged to modulate a molecule's biological behavior.[7][8]
Causality behind Fluorination:
-
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the drug's half-life and bioavailability.[7][8]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of the molecule. This can lead to more favorable interactions with target proteins through dipole-dipole forces or by influencing the acidity (pKa) of nearby functional groups, such as the amine in this compound's scaffold.
-
Membrane Permeability: While trifluoromethyl groups often increase lipophilicity, a single fluorine substitution on an aromatic ring can subtly modulate this property, which is crucial for balancing solubility with the ability to cross cellular membranes.[8]
Caption: The impact of strategic fluorination on drug properties.
Synthesis and Characterization
Rationale for Synthetic Route Selection
The most prevalent and efficient method for synthesizing substituted biphenyls is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction is favored in pharmaceutical development for several reasons:
-
High Yield & Purity: It typically provides the desired product in high yields with minimal side products.
-
Functional Group Tolerance: The reaction conditions are mild enough to be compatible with a wide range of functional groups, such as the amine and fluorine present in the target molecule.
-
Commercially Available Starting Materials: The precursors, an appropriately substituted boronic acid and an aryl halide, are readily available. For this compound, the synthesis involves coupling 3-Fluorophenylboronic acid with 4-Bromoaniline.[9]
Detailed Experimental Protocol: Suzuki Coupling
This protocol is a representative methodology based on standard Suzuki coupling procedures. Researchers must adapt and optimize conditions based on their specific laboratory setup and reagent purity.
Reagents & Equipment:
-
3-Fluorophenylboronic acid
-
4-Bromoaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon atmosphere setup
Step-by-Step Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 4-Bromoaniline (1.0 eq), 3-Fluorophenylboronic acid (1.2 eq), Potassium carbonate (2.5 eq), and the palladium catalyst system, typically Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a degassed solvent mixture, commonly Toluene and Water in a 4:1 ratio.
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
As a Scaffold and Intermediate
This compound serves as a valuable scaffold in medicinal chemistry.[1] Its structure can be readily modified at the 4-amino position to build more complex molecules. It is considered an important organic synthesis intermediate for producing drugs, dyes, and other specialty chemicals.[10]
Case Study: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A compelling application is in the development of novel anti-HIV agents. Research has shown that a series of fluorine-substituted NH₂-biphenyl-diarylpyrimidines are highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[7] In these studies, the introduction of a 3'-fluoro group into the biphenyl moiety, as seen in our title compound, led to derivatives with enhanced inhibitory activity against the HIV-1 virus. This enhancement is attributed to the favorable metabolic properties conferred by the fluorine atom and potentially improved binding interactions within the NNRTI binding pocket of the reverse transcriptase enzyme.[7]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential health hazards.
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation | |
| Carcinogenicity | Category 1A / 2 | H350/H351: May cause cancer / Suspected of causing cancer | |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately.
-
If on Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. The compound should be stored locked up or in an area accessible only to qualified personnel.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its molecular formula (C₁₂H₁₀FN) and weight (187.21 g/mol ) are foundational, but its true value lies in the utility of its fluorinated biphenylamine scaffold. The strategic placement of the fluorine atom provides a powerful tool for overcoming common drug development hurdles like metabolic instability. As demonstrated by its successful incorporation into potent anti-HIV drug candidates, this compound offers a validated starting point for creating novel therapeutics. For researchers in drug discovery, a thorough understanding of its synthesis, properties, and safe handling is crucial for unlocking its full potential.
References
- 1. This compound | 5728-66-5 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 3'-FLUORO-BIPHENYL-3-YLAMINE - Safety Data Sheet [chemicalbook.com]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
A Theoretical and Application-Oriented Guide to 3'-Fluoro-biphenyl-4-ylamine: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical and practical overview of 3'-Fluoro-biphenyl-4-ylamine, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. We delve into the molecular architecture, electronic properties, and reactivity of this compound through advanced computational methodologies. Furthermore, this guide outlines its synthesis, particularly via Suzuki-Miyaura cross-coupling reactions, and explores its potential as a pivotal building block in the design and development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and actionable insights into the application of this compound.
Introduction: The Significance of Fluorinated Biphenyls in Medicinal Chemistry
Fluorinated organic compounds have garnered substantial attention in the pharmaceutical industry due to the unique properties imparted by the fluorine atom.[1] The introduction of fluorine into a molecule can significantly alter its physicochemical and biological characteristics, including metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] Aromatic fluorinated biphenyls, in particular, represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[2]
This compound (CAS No: 5728-66-5[4]), with its molecular formula C12H10FN[4], combines the structural rigidity of the biphenyl core with the electronic modulation of a fluorine substituent and the reactive potential of an amino group. This unique combination makes it a valuable intermediate for the synthesis of complex molecules with diverse biological activities.[5] This guide will explore the theoretical underpinnings of its chemical behavior and its practical applications in the synthesis of advanced organic materials and pharmaceuticals.
Physicochemical and Structural Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 5728-66-5 | [4] |
| Molecular Formula | C12H10FN | [4] |
| Molecular Weight | 187.21 g/mol | [4] |
| Appearance | Solid (typical) | |
| Boiling Point | 342.8°C at 760 mmHg (Predicted) | N/A |
| Flash Point | 176.6°C (Predicted) | N/A |
| pKa | 4.25 ± 0.10 (Predicted) | N/A |
Synthesis of this compound: The Power of Suzuki-Miyaura Coupling
The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely adopted method for the synthesis of this compound and its derivatives, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of the requisite boronic acids and aryl halides.[6][7][8][9]
General Synthetic Protocol via Suzuki-Miyaura Coupling
The synthesis typically involves the reaction of a protected 4-bromoaniline derivative with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base. The protecting group on the amine is crucial to prevent side reactions and is removed in a subsequent step.
Step-by-Step Methodology:
-
Protection of the Amine: The starting material, 4-bromoaniline, is first protected, for example, with a Boc (tert-butyloxycarbonyl) group, to yield tert-butyl (4-bromophenyl)carbamate.
-
Suzuki-Miyaura Coupling: The protected 4-bromoaniline is then coupled with 3-fluorophenylboronic acid.
-
Reaction Components:
-
tert-butyl (4-bromophenyl)carbamate
-
3-fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water, Toluene)
-
-
Procedure: The reactants, catalyst, and base are combined in the solvent and heated under an inert atmosphere (e.g., Argon or Nitrogen) until the reaction is complete (monitored by TLC or LC-MS).
-
-
Deprotection: The resulting Boc-protected this compound is then deprotected, typically using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product, this compound.
-
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound with high purity.
Caption: Synthetic workflow for this compound.
Theoretical Studies: Unveiling the Molecular Landscape
While specific experimental and theoretical studies on this compound are not extensively published, we can extrapolate from studies on structurally similar fluorinated biphenyls to propose a robust computational workflow to characterize its properties.[5][10][11][12] Density Functional Theory (DFT) is a powerful tool for these investigations.[13]
Proposed Computational Methodology
Software: Gaussian, ORCA, or similar quantum chemistry packages. Method: Density Functional Theory (DFT) Functional: B3LYP is a commonly used and reliable functional for organic molecules. Basis Set: 6-311++G(d,p) or a similar basis set that includes diffuse and polarization functions to accurately describe the electronic structure.
Step-by-Step Computational Protocol:
-
Geometry Optimization: The initial 3D structure of this compound is built and then its geometry is optimized to find the lowest energy conformation. This provides insights into the bond lengths, bond angles, and the dihedral angle between the two phenyl rings.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).
-
Electronic Property Calculation:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand charge distribution, hybridization, and intramolecular charge transfer interactions.
-
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global electrophilicity index are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Caption: Proposed DFT workflow for theoretical studies.
Expected Theoretical Insights and Their Implications
-
Conformational Analysis: The dihedral angle between the phenyl rings will be a key determinant of the molecule's overall shape and its ability to fit into a biological target's binding pocket.
-
Electronic Effects of Substituents: The fluorine atom, being highly electronegative, will withdraw electron density from the phenyl ring it is attached to, influencing the molecule's reactivity and electrostatic interactions. The amino group, conversely, is an electron-donating group. The interplay of these electronic effects will be crucial in determining the molecule's chemical behavior.
-
Reactivity Prediction: The HOMO and LUMO energies and the MEP map will highlight the most probable sites for electrophilic and nucleophilic attack, guiding synthetic modifications. For instance, the amino group is expected to be a primary site for nucleophilic reactions.
Applications in Drug Design and Development
The structural features of this compound make it an attractive starting point for the design of new drugs. The biphenyl scaffold can mimic the side chains of amino acids like phenylalanine or tyrosine, allowing for interactions with a variety of biological targets. The fluorine atom can enhance binding affinity and improve metabolic stability.[3][14]
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a biphenyl core that occupies the ATP-binding pocket of the enzyme. The amino group of this compound can serve as a key hydrogen bond donor, while the rest of the molecule can be further functionalized to achieve selectivity and potency.
In the Development of Immune Checkpoint Inhibitors
Recent research has shown that small molecules based on a biphenyl scaffold can act as inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy.[15] this compound provides a suitable starting point for the synthesis of analogs that could disrupt this protein-protein interaction.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling can be employed to identify the key chemical features of this compound and its derivatives that are essential for biological activity.[16][17] A pharmacophore model can then be used to virtually screen large compound libraries to identify new molecules with similar features and potentially higher activity.
Caption: Drug design strategy utilizing this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion and Future Perspectives
This compound is a versatile and valuable molecule with significant potential in both academic research and industrial applications, particularly in the realm of drug discovery. Its synthesis is well-established through robust methods like the Suzuki-Miyaura coupling. While direct theoretical studies on this specific compound are emerging, the computational methodologies outlined in this guide provide a clear path to thoroughly characterizing its electronic and structural properties.
Future research should focus on the synthesis of a library of derivatives based on the this compound scaffold and the evaluation of their biological activity against various therapeutic targets. The integration of computational modeling with experimental synthesis and biological testing will undoubtedly accelerate the discovery of novel drug candidates derived from this promising intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Studies of Self Assembled 3,5 Bis(Tri Fluoro Methyl) Benzyl Amine Phenyl Alanine Nano Tubes [ouci.dntb.gov.ua]
- 14. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of febrifugine analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacophore modeling and its applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Unlocking the Potential: A Technical Guide to Research Areas for 3'-Fluoro-biphenyl-4-ylamine Derivatives
Introduction: The Strategic Value of the 3'-Fluoro-biphenyl-4-ylamine Scaffold
The this compound core represents a confluence of strategically important functionalities in modern chemistry. The biphenyl scaffold provides a rigid, π-conjugated system, offering a versatile backbone for constructing molecules with tailored three-dimensional structures. The 4-amine group serves as a crucial synthetic handle for a myriad of derivatizations, allowing for the introduction of diverse pharmacophores and functional groups.[1]
The true potential of this scaffold, however, is unlocked by the presence of the fluorine atom at the 3'-position. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool in modulating the physicochemical and biological properties of a molecule.[2][3] Strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune lipophilicity and bioavailability.[4][5][6] This technical guide will explore promising research avenues for derivatives of this compound, providing a roadmap for innovation in medicinal chemistry, materials science, and agrochemicals.
Part 1: Medicinal Chemistry - Designing the Next Generation of Therapeutics
The inherent structural features of this compound derivatives make them compelling candidates for drug discovery programs across multiple therapeutic areas.
Kinase Inhibitors: Targeting Oncogenic Signaling
The biphenylamine scaffold is a known constituent of various kinase inhibitors. The fluorine atom can be strategically employed to enhance selectivity and overcome resistance mechanisms.
Proposed Research Directive:
-
Target Selection: Focus on kinases implicated in cancers where targeted therapies have shown promise, such as EGFR, ALK, and BRAF.
-
Synthetic Approach: Utilize the 4-amine as a nucleophile to construct urea, thiourea, or amide linkages with hinge-binding fragments. The 3'-fluoro group can be used to probe interactions with the ribose pocket or solvent-exposed regions of the ATP-binding site.
-
Screening Cascade:
-
In vitro kinase inhibition assays against a panel of relevant kinases.
-
Cell-based proliferation assays using cancer cell lines with known kinase dependencies.
-
Western blot analysis to confirm target engagement in cells.
-
In vivo efficacy studies in xenograft models.
-
Experimental Protocol: Synthesis of a Urea-Based Kinase Inhibitor Library
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) and cool the reaction mixture to 0 °C.
-
Slowly add a solution of the desired isocyanate (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation: Hypothetical SAR for a Kinase Inhibitor Series
| Compound ID | R-Group (on Urea) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| FBA-001 | Phenyl | 500 | 10.5 |
| FBA-002 | 4-Chlorophenyl | 150 | 2.1 |
| FBA-003 | 3-Trifluoromethylphenyl | 50 | 0.8 |
| FBA-004 | Pyridin-3-yl | 75 | 1.2 |
Logical Workflow for Kinase Inhibitor Development
Caption: Workflow for kinase inhibitor discovery.
Neuroprotective Agents: Combating Neurodegenerative Diseases
The biphenyl scaffold has been explored for histamine H₃ receptor antagonists and acetylcholinesterase inhibitors, both relevant targets for cognitive disorders.[7] The 3'-fluoro substitution can enhance blood-brain barrier penetration and modulate receptor interactions.
Proposed Research Directive:
-
Target Focus: Design dual-acting ligands for histamine H₃ receptors and acetylcholinesterase, or focus on selective modulation of one target.
-
Synthetic Strategy: The 4-amine can be alkylated or used in reductive amination to introduce basic side chains known to interact with these targets.
-
Evaluation Pipeline:
-
Receptor binding assays for H₃ and other histamine receptor subtypes.
-
Enzymatic assays for acetylcholinesterase and butyrylcholinesterase inhibition.
-
In vitro models of neurotoxicity (e.g., Aβ-induced toxicity in neuronal cell lines).
-
In vivo models of cognitive impairment (e.g., Morris water maze in rodents).
-
Antimicrobial and Antifungal Agents
Diphenylamine derivatives have demonstrated promising antimicrobial and fungicidal activities.[8][9] The introduction of a fluorine atom can enhance the lipophilicity and membrane permeability of these compounds, potentially leading to improved efficacy.
Proposed Research Directive:
-
Structural Modifications: Synthesize a library of derivatives by acylating the 4-amine with various aliphatic and aromatic carboxylic acids. Explore substitutions on the second phenyl ring.
-
Microbiological Screening:
-
Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Assess the cytotoxicity of promising compounds against mammalian cell lines to determine a therapeutic index.
-
Part 2: Materials Science - Engineering Novel Organic Electronics
The rigid, conjugated nature of the biphenyl core, combined with the electron-withdrawing properties of fluorine, makes these derivatives attractive for applications in organic electronics.[10][11]
Organic Light-Emitting Diodes (OLEDs)
Biphenylamine derivatives are known to be effective hole transport materials (HTMs) in OLEDs.[12][13] The 3'-fluoro substituent can be used to tune the HOMO/LUMO energy levels and improve the thermal stability of the material.
Proposed Research Directive:
-
Molecular Design: Synthesize larger, more conjugated systems by coupling additional aromatic or heteroaromatic units to the 4-amine. The goal is to create materials with high hole mobility and appropriate energy levels for efficient charge injection and transport.
-
Device Fabrication and Characterization:
-
Synthesize and purify the target materials to a high degree (>99.5%).
-
Fabricate multilayer OLED devices using vacuum deposition.
-
Characterize the electrical and optical properties of the devices, including current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational lifetime.
-
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Arylation of the Amine
-
Combine this compound (1.0 eq), the desired aryl boronic acid (1.5 eq), copper(II) acetate (1.5 eq), and pyridine (2.0 eq) in anhydrous toluene.
-
Heat the mixture to reflux and stir under an inert atmosphere for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Diagram of a Multilayer OLED Device
Caption: Structure of a typical OLED device.
Part 3: Agrochemicals - A New Frontier in Crop Protection
The fungicidal and insecticidal properties of diphenylamine derivatives suggest that the this compound scaffold could be a valuable starting point for the development of novel agrochemicals.[8][14]
Proposed Research Directive:
-
Lead Generation: Synthesize a diverse library of amides, sulfonamides, and ureas from the core scaffold.
-
Biological Screening:
-
In vitro screening against a panel of important plant pathogens (e.g., Botrytis cinerea, Phytophthora infestans).
-
In vivo testing on whole plants to assess efficacy and phytotoxicity.
-
Insecticidal screening against common agricultural pests (e.g., aphids, caterpillars).
-
-
SAR and Optimization: Elucidate the structure-activity relationships to guide the design of more potent and selective agents.
Conclusion: A Scaffold of Opportunity
The this compound scaffold is a versatile and promising platform for the discovery and development of new molecules with a wide range of applications. The strategic placement of the fluorine atom provides a powerful tool for fine-tuning molecular properties, while the amine functionality allows for extensive chemical elaboration. The research areas outlined in this guide represent just a starting point for unlocking the full potential of this valuable chemical entity. Through systematic synthesis, rigorous biological and material characterization, and a deep understanding of structure-property relationships, researchers can leverage this scaffold to create innovative solutions in medicine, technology, and agriculture.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. inhancetechnologies.com [inhancetechnologies.com]
- 7. Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure-activity relationship of novel diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. researchgate.net [researchgate.net]
Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling and Stewardship of 3'-Fluoro-biphenyl-4-ylamine
Preamble: A Commitment to Proactive Safety in Novel Compound Research
For the dedicated researchers, scientists, and drug development professionals at the forefront of molecular innovation, the introduction of novel chemical entities into the laboratory workflow necessitates a commensurate evolution in our safety and handling paradigms. 3'-Fluoro-biphenyl-4-ylamine, a fluorinated aromatic amine, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its structural alerts, particularly the aromatic amine moiety, warrant a proactive and informed approach to its handling, storage, and disposal. This guide is engineered not as a rigid protocol, but as a dynamic framework for risk assessment and mitigation, grounded in the principles of chemical causality and self-validating safety systems. We will dissect the knowns and prudently infer the unknowns, empowering the researcher to operate with confidence and control.
Section 1: Hazard Identification and Risk Assessment: An Evidence-Based Approach
The Aromatic Amine Alert: Presumed Carcinogenicity
Aromatic amines as a class are associated with significant health hazards, most notably carcinogenicity.[1] The International Agency for Research on Cancer (IARC) classifies 4-aminobiphenyl, a non-fluorinated analogue, as a Group 1 carcinogen, meaning it is carcinogenic to humans.[2][3] The primary health concern is the risk of bladder cancer upon chronic exposure.[2]
Causality: The carcinogenicity of aromatic amines is linked to their metabolic activation in the body, leading to the formation of reactive intermediates that can bind to DNA, causing mutations.[3] Given the structural similarity, it is prudent to handle this compound as a suspected carcinogen .
Acute Toxicity and Irritation Profile
Based on data for related aromatic amines, this compound should be considered:
-
Harmful if swallowed: Acute oral toxicity is a common hazard for this class of compounds.[4][5]
-
A skin and eye irritant: Direct contact is likely to cause irritation.
-
Potentially harmful if inhaled: Inhalation of dust or fumes may cause respiratory tract irritation.
Physicochemical Properties and Reactivity
While specific data for this compound is scarce, some properties can be inferred from its isomer, 3'-Fluoro-biphenyl-3-ylamine, and other related compounds.[6][7]
| Property | Inferred Value/Characteristic | Source/Rationale |
| Molecular Formula | C₁₂H₁₀FN | [6] |
| Molecular Weight | 187.21 g/mol | [6] |
| Appearance | Likely a solid at room temperature | Analogy to related biphenyl amines.[2] |
| Boiling Point | ~342.8 °C at 760 mmHg (for isomer) | [6] |
| Flash Point | ~176.6 °C (for isomer) | [6] |
| Reactivity | Reacts with strong oxidizing agents and acids.[2] Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride. | General reactivity of amines and fluorinated organic compounds. |
Section 2: The Hierarchy of Controls: A Multi-Layered Defense Strategy
A robust safety protocol relies on a multi-layered approach to minimize exposure. The hierarchy of controls, from most to least effective, provides a framework for structuring your experimental workflow.
Engineering Controls: Your Primary Barrier
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.
Administrative Controls: Procedural Safeguards
-
Designated Work Area: Establish a designated area within the laboratory for working with this compound. This area should be clearly marked with appropriate warning signs.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this compound. These SOPs should include emergency procedures.[8]
-
Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures for aromatic amines and fluorinated compounds before commencing any work.[8]
-
Working Alone: Avoid working with this compound when alone in the laboratory.[8]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are primary, appropriate PPE is mandatory.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a risk of splashing.[8]
-
Hand Protection: Chemical-resistant gloves are essential. Given the potential for skin absorption of aromatic amines, double-gloving with nitrile gloves is recommended.[1] Gloves should be inspected before each use and changed immediately if contaminated.
-
Body Protection: A laboratory coat must be worn at all times. Consider a chemically resistant apron for procedures with a higher risk of splashes.
-
Respiratory Protection: In situations where engineering controls may not be sufficient, such as during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Section 3: Experimental Workflow: Step-by-Step Methodologies
Safe Weighing and Transfer Protocol
-
Preparation: Don the required PPE as outlined in Section 2.3. Ensure the chemical fume hood is functioning correctly.
-
Designated Area: Perform all weighing and transfer operations within the designated area inside the fume hood.
-
Weighing: Use a tared, sealed container for weighing to minimize the risk of generating dust.
-
Transfer: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid any actions that could create dust.
-
Cleaning: After transfer, carefully decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol) in the fume hood. Collect the cleaning solvent as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the task, even after removing gloves.
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, carefully cover it with an inert absorbent material like vermiculite or sand to prevent the generation of dust.
-
Cleanup: Carefully sweep the absorbent material and the spilled compound into a clearly labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Section 4: Storage and Disposal: Responsible Stewardship
Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9] A locked cabinet is recommended to restrict access.
-
Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially as some aromatic amines can be sensitive to air and light.[2]
Disposal
As a halogenated aromatic amine, this compound and any materials contaminated with it must be disposed of as hazardous waste.[10][11]
-
Waste Segregation: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic waste.[11]
-
Do Not Mix: Do not mix this waste with non-halogenated solvents or other waste streams.[11]
-
EHS Protocol: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department for guidance and to schedule a waste pickup.
Conclusion: A Culture of Safety as the Cornerstone of Innovation
The responsible advancement of science demands an unwavering commitment to safety. While the full toxicological profile of this compound is yet to be elucidated, the principles of chemical analogy and the hierarchy of controls provide a robust framework for its safe handling. By treating this compound with the respect it deserves as a potential carcinogen and irritant, and by implementing the multi-layered safety protocols outlined in this guide, researchers can confidently explore its potential while ensuring the well-being of themselves, their colleagues, and the environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]
- 3. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. madridge.org [madridge.org]
- 11. benchchem.com [benchchem.com]
A Technical Guide to 3'-Fluoro-biphenyl-4-ylamine Hydrochloride for Advanced Research
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3'-Fluoro-biphenyl-4-ylamine hydrochloride (CAS No. 5728-66-5), a key building block in modern medicinal chemistry and materials science. With its unique structural features, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. This document delves into its commercial availability, synthesis, analytical characterization, and applications, offering practical insights for its effective utilization in research and development.
Commercial Availability and Supplier Information
This compound hydrochloride is available from a range of specialized chemical suppliers. Researchers sourcing this compound should verify the purity and analytical data provided by the vendor to ensure the quality and consistency of their starting material. The confirmed CAS number for the free amine and its hydrochloride salt is 5728-66-5.[1][2]
| Supplier | Purity | Notes |
| Matrix Scientific | Not specified | Provided solely for research and development purposes.[3] |
| Aaron Chemistry | Not specified | Compound ID: AR00EAJ4.[1] |
| Sigma-Aldrich | Not specified | Listed under the broader "Biphenyl amine" category. |
| 960 Chemical Network | Not specified | Provides basic chemical properties and supplier links.[4] |
| ChemicalBook | Not specified | Lists multiple suppliers and provides links to spectral data. |
| BLD Pharm | Not specified | Offers the free amine form, 3'-Fluoro-[1,1'-biphenyl]-4-amine. |
| Ambeed, Inc. | Not specified | - |
| AiFChem | Not specified | - |
| SAGECHEM LIMITED | Not specified | - |
Synthesis and Purification
The synthesis of this compound hydrochloride is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and functional group tolerance, making it ideal for constructing the biphenyl core.[5][6][7]
Recommended Synthetic Workflow: Suzuki-Miyaura Coupling
A plausible and efficient route involves the palladium-catalyzed coupling of a suitably protected 4-haloaniline derivative with a 3-fluorophenylboronic acid. The subsequent deprotection and salt formation yield the desired product. A representative protocol, adapted from established methodologies for similar couplings, is provided below.[8]
Caption: Synthetic workflow for this compound hydrochloride.
Detailed Experimental Protocol (Adapted)
Materials:
-
4-Bromo-3-fluoroaniline
-
3-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Hydrochloric acid (ethereal solution)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromo-3-fluoroaniline (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Add the palladium catalyst (0.05 eq) and a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the free base, this compound.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in ether dropwise with stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound hydrochloride as a solid.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized or purchased this compound hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The integration of these signals should correspond to the number of protons on each aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of the fluorine atom.
While experimental spectra from peer-reviewed sources are the gold standard, predicted spectra can be found on platforms like Guidechem for preliminary analysis.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The method should be validated for linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular weight for the free base (C₁₂H₁₀FN) is approximately 187.21 g/mol . The mass spectrum should show a prominent molecular ion peak corresponding to this value.
Applications in Research and Development
The strategic incorporation of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[10][11] this compound hydrochloride is a valuable building block in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy.[8][12]
Role as a Scaffold in Kinase Inhibitors
The biphenylamine scaffold is a common motif in many kinase inhibitors. The introduction of a fluorine atom at the 3'-position can modulate the electronic properties and conformational preferences of the molecule, potentially leading to improved potency and selectivity for the target kinase. The amine group at the 4-position serves as a key attachment point for further chemical modifications to build out the inhibitor structure. This compound is particularly relevant in the synthesis of inhibitors targeting kinases implicated in cell proliferation and survival pathways.
Caption: Role as a core scaffold in kinase inhibitor synthesis.
Potential in Materials Science
Fluorinated biphenyl derivatives are also of interest in materials science due to their unique electronic and liquid crystalline properties. While specific applications for this compound hydrochloride in this field are less documented, its structural motifs suggest potential utility in the development of novel organic electronic materials.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors. Prevent contact with skin, eyes, and clothing.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
First Aid:
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][3]
References
- 1. aaronchem.com [aaronchem.com]
- 2. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. 3-氟-联苯-4-胺CAS号5728-66-5-化工百科 – 960化工网 [m.chem960.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Solubility Profile of 3'-Fluoro-biphenyl-4-ylamine for Pharmaceutical Development
Abstract: 3'-Fluoro-biphenyl-4-ylamine is a key structural motif in medicinal chemistry, serving as a vital intermediate for the synthesis of complex pharmaceutical agents. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the viability of formulation strategies. This in-depth technical guide provides a foundational overview of the theoretical principles governing its solubility, presents a predictive solubility profile in a range of common organic solvents, and details a rigorous, self-validating experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage a deep understanding of this compound's physicochemical properties for streamlined and efficient development workflows.
Introduction to this compound and its Physicochemical Significance
This compound (CAS: 400751-05-5, MF: C₁₂H₁₀FN, MW: 187.21) is an aromatic amine featuring a biphenyl core.[1] This structure is of significant interest in drug discovery due to the prevalence of the biphenyl scaffold in approved therapeutics. The introduction of a fluorine atom can modulate key properties such as metabolic stability, lipophilicity, and binding affinity, making it an attractive building block.
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physical property that profoundly influences the entire development lifecycle.[2] From synthesis to formulation, solubility dictates solvent selection for reactions, efficiency of crystallization and purification, and ultimately, the bioavailability of the final drug product. Poorly characterized solubility can lead to failed batches, inefficient processes, and significant delays in development timelines. This guide aims to provide the theoretical and practical framework necessary for a robust characterization of this compound's solubility.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is dictated by the fundamental principle of "like dissolves like".[3][4] This concept is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
The molecular structure of this compound presents several key features that determine its solubility behavior:
-
Biphenyl Core: The large, nonpolar biphenyl system contributes to significant van der Waals forces and hydrophobicity, suggesting good solubility in nonpolar and aromatic solvents.[6]
-
Amino Group (-NH₂): This polar functional group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.[5]
-
Fluorine Substituent (-F): The C-F bond is highly polar, introducing a dipole moment. However, fluorine is a weak hydrogen bond acceptor. Its primary effect is to increase the overall polarity and potentially modulate crystal packing forces compared to its non-fluorinated analog.
Therefore, a balance between the nonpolar biphenyl backbone and the polar functional groups will dictate its solubility across a spectrum of organic solvents.
Predictive Solubility Profile of this compound
While extensive, publicly available experimental data for this specific compound is limited, we can predict a qualitative and quantitative solubility profile based on first principles. The following table provides an estimated solubility of this compound in a range of common organic solvents at ambient temperature (25 °C).
Disclaimer: The following data is predictive and intended for illustrative and guidance purposes. Experimental verification is mandatory for process development.
| Solvent | Solvent Class | Dielectric Constant (ε) at 20°C | Predicted Solubility (mg/mL) | Rationale for Prediction |
| Heptane | Non-Polar | 1.9 | < 1 | Poor interaction between the polar amine and the non-polar aliphatic solvent. |
| Toluene | Aromatic | 2.4 | 50 - 100 | Strong π-π stacking and van der Waals interactions between the biphenyl core and the aromatic solvent. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | > 150 | Strong dipole-dipole interactions effectively solvate the polar regions of the molecule. |
| Ethyl Acetate | Polar Aprotic | 6.0 | 75 - 125 | Good balance of dipole-dipole interactions and hydrogen bond acceptance. |
| Acetone | Polar Aprotic | 21.0 | > 200 | Strong dipole-dipole interactions and its ability to accept hydrogen bonds favors high solubility. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 50 - 100 | High polarity supports dissolution, but it's a weaker H-bond acceptor than acetone. |
| Isopropanol (IPA) | Polar Protic | 19.9 | 25 - 50 | Can hydrogen bond with the amine, but the bulky alkyl group is less efficient at solvation than methanol. |
| Methanol | Polar Protic | 32.7 | 40 - 70 | Strong hydrogen bonding capability with the amino group promotes solubility.[7] |
| Water | Polar Protic | 80.1 | < 0.1 | The large hydrophobic biphenyl core dominates, leading to very poor aqueous solubility.[5][6] |
Experimental Protocol for Equilibrium Solubility Determination
To ensure scientific rigor, the equilibrium solubility must be determined experimentally. The Shake-Flask method is a globally recognized gold-standard technique, recommended by the OECD for its reliability.[8][9]
Principle of the Method
An excess amount of the solid this compound is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. After phase separation of the undissolved solid, the concentration of the dissolved compound in the supernatant is determined using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).[2][10]
Causality in Experimental Design
-
Why Excess Solid? To ensure the solution is truly saturated, providing a thermodynamic equilibrium between the solid and dissolved states.
-
Why Constant Temperature? Solubility is temperature-dependent. A stable temperature (e.g., 25 °C ± 0.5 °C) is critical for reproducibility.[8][11]
-
Why Agitation? To increase the surface area of the solid and accelerate the rate at which equilibrium is reached.
-
Why HPLC-UV? Aromatic amines like this compound possess a strong UV chromophore, allowing for sensitive and accurate quantification.[12][13] HPLC provides excellent specificity, separating the analyte from any potential impurities.[14]
Mandatory Visualization: Experimental Workflow
The following diagram outlines the logical flow of the Shake-Flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
-
Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., ~50 mg) of this compound.
-
Solvent Addition: Accurately pipette 2.0 mL of the desired organic solvent into each vial.
-
Sealing: Securely cap each vial to prevent solvent evaporation.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed (e.g., 200 rpm) for 24 to 48 hours. A preliminary time-course study can validate the time required to reach equilibrium.
-
Phase Separation:
-
Remove vials from the shaker and allow them to stand for 30 minutes.
-
Centrifuge the vials at >10,000 rpm for 15 minutes to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove any remaining particulates. This step is critical to avoid artificially high results.
-
-
Analysis:
-
Prepare a calibration curve using accurately weighed standards of this compound in the solvent of interest.
-
Prepare an accurate dilution of the filtered sample to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and standards via a validated HPLC-UV method (e.g., C18 column, mobile phase of acetonitrile/water, UV detection at ~280 nm).[10]
-
Calculate the concentration in the original sample, accounting for the dilution factor. The result is the equilibrium solubility.
-
Influential Factors and Logical Relationships
The solubility of this compound is not a static value but is influenced by a network of interconnected properties. Understanding these relationships is key to troubleshooting and process optimization.
Mandatory Visualization: Factors Influencing Solubility
References
- 1. 3'-FLUORO-BIPHENYL-3-YLAMINE - Safety Data Sheet [chemicalbook.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. chem.ws [chem.ws]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. Solubility and Molecular Structure [saylordotorg.github.io]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. scielo.br [scielo.br]
- 9. oecd.org [oecd.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ovid.com [ovid.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 3'-Fluoro-biphenyl-4-ylamine via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of Fluorinated Biaryl Amines
The 3'-fluoro-biphenyl-4-ylamine scaffold is a privileged motif in modern medicinal chemistry and materials science. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The biphenyl-4-ylamine core is a common feature in a variety of pharmacologically active compounds. The precise and efficient synthesis of this specific isomer is therefore of high importance for the development of novel therapeutics and functional materials.[3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5][6] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal choice for the synthesis of complex molecules like this compound.[5][7]
This document provides a comprehensive guide to the synthesis of this compound via a palladium-catalyzed Suzuki coupling reaction. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides insights into troubleshooting and optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[8][9][10] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[5]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[4][10][11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][12]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 4-bromoaniline and 3-fluorophenylboronic acid.
Reactants:
-
4-Bromoaniline
-
3-Fluorophenylboronic acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
Table 1: Reagent Quantities and Reaction Parameters
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| 4-Bromoaniline | 1.0 | 172.03 | (To be calculated) |
| 3-Fluorophenylboronic acid | 1.1 - 1.5 | 139.92 | (To be calculated) |
| Pd(PPh₃)₄ | 0.01 - 0.05 | 1155.56 | (To be calculated) |
| K₂CO₃ | 2.0 - 3.0 | 138.21 | (To be calculated) |
| 1,4-Dioxane | - | 88.11 | (To be calculated) |
| Water | - | 18.02 | (To be calculated) |
Note: The optimal equivalents of boronic acid, catalyst, and base, as well as the solvent system, may require screening for best results.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 equiv), 3-fluorophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 equiv). Then, add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio). The solvent should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use a fresh batch of catalyst. Consider a more active pre-catalyst.[13] |
| Poorly soluble reagents | Try a different solvent system (e.g., DMF, toluene/ethanol/water).[14][15] | |
| Ineffective base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃). The choice of base can be critical.[11] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere.[12] |
| Pd(II) species present | Use a Pd(0) source or ensure complete in-situ reduction of a Pd(II) pre-catalyst. | |
| Protodeborylation | Degradation of boronic acid | Use a slight excess of the boronic acid. Add the boronic acid portion-wise. Avoid prolonged reaction times at high temperatures.[14] |
| Difficulty in Purification | Co-elution of byproducts | Optimize the reaction to minimize byproduct formation. Experiment with different chromatography conditions (solvent system, gradient). |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
-
Bases: Strong bases like potassium carbonate can be corrosive. Avoid contact with skin and eyes.
-
Exothermic Reactions: While generally well-behaved, Suzuki couplings can be exothermic, especially on a larger scale.[16][17][18] Monitor the reaction temperature, particularly during the initial heating phase. For scale-up, consider performing a reaction calorimetry study.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of this compound. By understanding the reaction mechanism, carefully selecting the reaction components, and adhering to a well-defined protocol, researchers can efficiently access this valuable chemical scaffold. The information and protocols provided herein serve as a comprehensive guide for the successful execution of this important transformation in a research and development setting.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. researchgate.net [researchgate.net]
The Strategic Utility of 3'-Fluoro-biphenyl-4-ylamine in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Emergence of Fluorinated Biphenylamines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance the pharmacological properties of drug candidates. The 3'-fluoro-biphenyl-4-ylamine moiety, in particular, has garnered significant interest as a versatile pharmaceutical intermediate. Its unique combination of a biphenyl backbone, a reactive primary amine, and a strategically placed fluorine atom offers a powerful toolkit for researchers and scientists in drug development. The fluorine substitution can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.[1] This guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis, purification, and characterization, and highlights its application in the synthesis of advanced pharmaceutical agents, with a particular focus on kinase inhibitors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FN | --INVALID-LINK-- |
| Molecular Weight | 187.22 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light brown crystalline powder | Typical Observation |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Sparingly soluble in water. | General Chemical Knowledge |
Safety and Handling Precautions:
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. Avoid inhalation of dust, and prevent contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.
Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The most efficient and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. In this case, 4-bromoaniline is coupled with 3-fluorophenylboronic acid.
Reaction Scheme:
A schematic of the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
-
Reagent Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromoaniline (1.72 g, 10 mmol), 3-fluorophenylboronic acid (1.68 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Solvent Addition: Add a mixture of 1,4-dioxane (60 mL) and deionized water (15 mL) to the flask.
-
Degassing: Bubble nitrogen gas through the reaction mixture for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.58 g, 0.5 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Add 100 mL of ethyl acetate and 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
The crude this compound is typically purified by column chromatography to obtain a high-purity product suitable for subsequent pharmaceutical synthesis.
Purification Protocol: Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed product onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
-
Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as an off-white to light brown solid.
Characterization Data:
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.25 (m, 4H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 6.95-6.85 (m, 1H, Ar-H), 6.75 (d, J=8.4 Hz, 2H, Ar-H), 3.70 (s, 2H, -NH₂). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 163.0 (d, J=245.0 Hz), 146.0, 142.5 (d, J=7.5 Hz), 131.5, 130.0 (d, J=8.2 Hz), 128.5, 122.5 (d, J=2.5 Hz), 115.5, 114.0 (d, J=21.0 Hz), 113.5 (d, J=22.0 Hz). |
| LC-MS (ESI+) | m/z calculated for C₁₂H₁₀FN [M+H]⁺: 188.08; found: 188.1. |
| Purity (HPLC) | >98% (detection at 254 nm). |
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The this compound scaffold is a key building block in the synthesis of numerous kinase inhibitors, which are a class of targeted cancer therapeutics. The aniline nitrogen serves as a crucial hydrogen bond donor/acceptor for interaction with the hinge region of the kinase active site, while the fluorinated biphenyl moiety can occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[1]
A prominent example of a drug containing a structurally similar core is Trametinib , a highly selective allosteric inhibitor of MEK1 and MEK2 kinases, used in the treatment of melanoma. The synthesis of Trametinib involves the key intermediate 2-fluoro-4-iodoaniline, highlighting the importance of fluorinated anilines in constructing complex kinase inhibitors.
Illustrative Synthetic Pathway towards a Kinase Inhibitor Core:
The following scheme illustrates a general approach where this compound can be utilized to construct a core structure found in many kinase inhibitors.
General synthesis of a kinase inhibitor core.
Protocol for Synthesis of a Model Kinase Inhibitor Intermediate:
This protocol describes a representative Buchwald-Hartwig amination reaction to couple this compound with a substituted pyrimidine, a common core in kinase inhibitors.
-
Reagent Setup: To an oven-dried Schlenk tube, add 4,6-dichloropyrimidine (0.15 g, 1.0 mmol), this compound (0.19 g, 1.0 mmol), and cesium carbonate (0.65 g, 2.0 mmol).
-
Catalyst and Ligand: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.046 g, 0.05 mmol) and Xantphos (0.058 g, 0.1 mmol).
-
Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture to 100°C and stir for 18-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired N-(3'-fluorobiphenyl-4-yl)-6-chloropyrimidin-4-amine intermediate.
This intermediate can then be further functionalized to generate a library of potential kinase inhibitors for screening and lead optimization.
Conclusion
This compound stands out as a high-value intermediate for the pharmaceutical industry. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its purification and characterization can be achieved with standard laboratory techniques. The strategic placement of the fluorine atom and the primary amine group makes it an ideal building block for the construction of complex, biologically active molecules, particularly in the realm of kinase inhibitors. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to effectively utilize this versatile compound in their drug discovery and development endeavors.
References
The Strategic deployment of 3'-Fluoro-biphenyl-4-ylamine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Significance of Fluorinated Biphenylamines
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties.[1][2] The 3'-fluoro-biphenyl-4-ylamine moiety, in particular, has emerged as a privileged structural motif. Its unique combination of a flexible biphenyl backbone, a reactive primary amine for further functionalization, and a strategically placed fluorine atom offers a powerful tool for researchers. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and fine-tune lipophilicity, making this building block highly valuable in the design of novel therapeutics.[2][3]
This technical guide provides an in-depth exploration of the use of this compound in organic synthesis, with a focus on its application in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. We will delve into key synthetic transformations, providing detailed, field-proven protocols and explaining the rationale behind experimental choices.
Core Application: A Versatile Building Block for Kinase Inhibitors
This compound and its isomers are key components in the synthesis of a variety of kinase inhibitors, which are at the forefront of targeted cancer therapy.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The biphenyl scaffold can effectively occupy the ATP-binding pocket of many kinases, while the fluoro-substituent can form crucial interactions and improve drug-like properties.
A notable application of this building block is in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors. TRK fusions are oncogenic drivers in a range of adult and pediatric cancers, making TRK inhibitors a vital class of therapeutics.[6][7]
Synthetic Strategy: From Building Block to Bioactive Molecule
The journey from the fundamental building block to a complex pharmaceutical agent typically involves a series of robust and well-established synthetic transformations. Here, we will focus on two pivotal reactions: the synthesis of the this compound core via Suzuki-Miyaura cross-coupling and its subsequent utilization in a Buchwald-Hartwig amination to construct a TRK inhibitor.
Part 1: Synthesis of the this compound Precursor via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8] This reaction is the cornerstone for the industrial-scale production of this compound.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound from commercially available starting materials.
Materials:
-
4-Bromoaniline
-
3-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of 4-bromoaniline (1.0 eq) in toluene, add the palladium catalyst, Pd(PPh₃)₄ (0.07 eq).
-
Addition of Reagents: Subsequently, add a solution of sodium carbonate (6.0 eq) in water and a solution of 3-fluorophenylboronic acid (2.0 eq) in ethanol.
-
Reaction Conditions: The reaction mixture is stirred vigorously under a nitrogen atmosphere and heated to reflux overnight.
-
Workup: After cooling the reaction mixture to room temperature, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude solid.
-
Purification: The crude product is purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 30% EtOAc in hexanes) as the eluent to afford pure this compound.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a wide range of substrates.
-
Base: Sodium carbonate is a crucial component, as it activates the boronic acid for transmetalation to the palladium center. The use of an aqueous solution ensures its solubility and facilitates the reaction.
-
Solvent System: The biphasic solvent system of toluene and water, with ethanol as a co-solvent, allows for the dissolution of both the organic and inorganic reagents, promoting efficient reaction kinetics.
-
Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the oxidation and deactivation of the palladium(0) catalyst.
Part 2: Application in the Synthesis of a TRK Kinase Inhibitor via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, particularly for the formation of arylamines.[9] This reaction is instrumental in the final steps of synthesizing many kinase inhibitors, where a key amine building block is coupled with a heterocyclic core.
Caption: General workflow for the synthesis of a TRK inhibitor.
Experimental Protocol: Buchwald-Hartwig Amination for TRK Inhibitor Synthesis
This protocol provides a detailed procedure for the coupling of this compound with a substituted pyrazolo[3,4-b]pyridine core to synthesize a potent TRK inhibitor.[5][10]
Materials:
-
This compound
-
4-Chloro-1H-pyrazolo[3,4-b]pyridine derivative
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk tube or a sealed reaction vial under an inert atmosphere, combine the 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired TRK inhibitor.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for Buchwald-Hartwig aminations.[8] Xantphos is a bidentate ligand that stabilizes the palladium catalyst and promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: A strong, non-nucleophilic base such as cesium carbonate or sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.
-
Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction as it is polar enough to dissolve the reagents and stable at the required reaction temperatures.
-
Inert Atmosphere: As with the Suzuki-Miyaura coupling, an inert atmosphere is critical to prevent the degradation of the palladium catalyst.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the key synthetic transformations involving this compound.
| Reaction Type | Starting Materials | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 4-Bromoaniline, 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (7) | - | Na₂CO₃ (6.0) | Toluene/EtOH/H₂O | Reflux | Overnight | ~27% | [10] |
| Buchwald-Hartwig Amination | This compound, 4-Chloro-1H-pyrazolo[3,4-b]pyridine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12-24 | 50-70% (Typical) | [5][10] |
Conclusion and Future Outlook
This compound has proven to be a highly valuable and versatile building block in organic synthesis, particularly for the development of novel kinase inhibitors. The robust and scalable synthetic routes to this intermediate, primarily through Suzuki-Miyaura cross-coupling, and its efficient incorporation into complex molecules via Buchwald-Hartwig amination, underscore its importance for researchers in drug discovery. The strategic placement of the fluorine atom continues to be a successful strategy for enhancing the pharmacological properties of drug candidates. As our understanding of disease biology deepens, we anticipate that this compound and its derivatives will continue to play a pivotal role in the design and synthesis of the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for Purity Determination of 3'-Fluoro-biphenyl-4-ylamine
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 3'-Fluoro-biphenyl-4-ylamine, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in research and drug development settings. The causality behind the selection of chromatographic parameters is discussed, providing a framework for adaptation and troubleshooting. Furthermore, this document outlines protocols for method validation in accordance with International Council for Harmonisation (ICH) guidelines and discusses potential impurity profiles based on common synthetic routes.
Introduction: The Importance of Purity Analysis
This compound is a fluorinated aromatic amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine substituent can significantly influence the metabolic stability and binding affinity of the final drug molecule. Consequently, ensuring the purity of this starting material is paramount, as even trace impurities can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final API.
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing the purity of drug substances and intermediates.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it the method of choice for separating the main component from structurally similar process-related impurities and degradation products. This note provides a comprehensive guide to a stability-indicating RP-HPLC method tailored for this compound.
Scientific Rationale and Method Development
The development of a robust HPLC method is grounded in the physicochemical properties of the analyte. This compound is a moderately hydrophobic and basic compound due to the biphenyl structure and the primary amine group, respectively.
-
Column Chemistry Selection: A C18 (octadecylsilane) stationary phase is the standard for reversed-phase chromatography and provides excellent hydrophobic retention for the biphenyl core.[3] However, biphenyl- or phenyl-based stationary phases can offer alternative selectivity for aromatic compounds through enhanced π-π interactions, which can be advantageous in resolving isomers or closely related impurities.[4][5] For this method, a traditional C18 column is chosen for its versatility and proven robustness, but a biphenyl column is a viable alternative if co-elution issues arise.[5]
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (leading to lower backpressure) and its ability to sharpen peaks for aromatic compounds in many cases.
-
Aqueous Phase & pH Control: The primary amine group (pKa ~4-5) requires pH control to ensure consistent retention and good peak shape. At a pH below its pKa, the amine will be protonated, which can lead to excessive tailing on standard silica-based C18 columns due to interaction with residual acidic silanols. By maintaining the mobile phase pH around 7 or slightly above, the amine remains in its neutral, less polar form, leading to better retention and symmetry. However, to avoid silanol interactions while still achieving good retention, a low concentration of an acidic modifier like formic acid or phosphoric acid is often used. This approach protonates the amine, and the acid's anion acts as an ion-pairing agent, masking the silanols and improving peak shape.[6] For this method, 0.1% formic acid in water is chosen as it is MS-compatible and effective.
-
Gradient Elution: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities (such as homocoupling byproducts) are eluted within a reasonable runtime with good peak shape.
-
HPLC Analysis Protocol
Instrumentation and Materials
-
HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (LC-MS grade)
-
This compound Reference Standard (of known purity)
-
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 1: Recommended HPLC Conditions.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Table 2: Gradient Elution Program.
Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and prevent column blockage.
Analysis Workflow
The overall process from sample receipt to final purity calculation is depicted below.
Caption: HPLC Purity Analysis Workflow.
Calculation of Purity
The purity is determined by area percent normalization. This method assumes that all impurities have the same response factor as the main peak at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the analytical procedure is fit for its intended purpose, validation must be performed according to ICH guidelines.[7][8][9]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][2][10]
-
Protocol: Expose the this compound sample to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Acceptance Criteria: The method is considered specific if the main peak is resolved from all degradation product peaks with a resolution of >1.5. Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the main peak.
Linearity
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
-
Protocol: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]
Precision
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[7]
System Suitability
-
Protocol: Before each analytical run, inject five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
Potential Impurity Profile
This compound is often synthesized via a Suzuki-Miyaura cross-coupling reaction.[12][13] Understanding the synthetic route is crucial for predicting potential process-related impurities.
Caption: Potential Impurities from Suzuki Synthesis.
Common impurities originating from this pathway include:
-
Unreacted Starting Materials: 4-Aminophenylboronic acid and 3-bromo-fluorobenzene.
-
Homocoupling Products: Biphenyl-4,4'-diamine and 3,3'-difluorobiphenyl, formed from the coupling of two identical starting material molecules.[14][15]
-
Protodeboronation/Dehalogenation Products: Aniline (from the boronic acid) and fluorobenzene (from the halide), which are common side products in Suzuki reactions.[14]
The developed HPLC method should be capable of separating these potential impurities from the main analyte peak to be considered truly stability-indicating and suitable for quality control.
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the HPLC purity analysis of this compound. The method is robust, specific, and adheres to the principles of scientific integrity required in pharmaceutical development. By explaining the rationale behind methodological choices and providing a clear framework for validation, this guide serves as a valuable resource for researchers, scientists, and quality control professionals. The successful implementation of this method will ensure the quality and consistency of a critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of final drug products.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scielo.br [scielo.br]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Separation of Diphenylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ijrpp.com [ijrpp.com]
- 11. actascientific.com [actascientific.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. books.rsc.org [books.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
1H NMR and 13C NMR characterization of 3'-Fluoro-biphenyl-4-ylamine
An Application Note for the Structural Elucidation of 3'-Fluoro-biphenyl-4-ylamine using ¹H and ¹³C NMR Spectroscopy
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Precise Characterization
This compound is a key structural motif and versatile building block in the synthesis of pharmaceuticals and advanced materials. The introduction of a fluorine atom into the biphenyl scaffold can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a valuable strategy in drug discovery. Consequently, unambiguous structural verification and purity assessment of this intermediate are paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound. We move beyond a simple recitation of data, offering a detailed rationale for experimental design, an in-depth analysis of spectral features, and robust protocols grounded in established principles. The discussion emphasizes the unique spectral signatures arising from the fluorine substituent, including long-range ¹H-¹⁹F and ¹³C-¹⁹F scalar couplings, which are instrumental for unequivocal signal assignment.
¹H NMR Spectroscopy: Decoding the Proton Environment
The ¹H NMR spectrum of this compound is characterized by two distinct aromatic spin systems corresponding to the two phenyl rings. The electronic environment of each ring is uniquely influenced by its substituent—the electron-donating amino group (-NH₂) on one ring and the electronegative fluorine atom (-F) on the other.
Causality of Chemical Shifts and Coupling Patterns
-
Ring A (Aminophenyl Ring): The -NH₂ group is a powerful electron-donating group through resonance, increasing electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding results in an upfield shift (lower ppm) for the associated protons compared to unsubstituted benzene. Protons H-2, H-6 and H-3, H-5 are chemically equivalent due to free rotation around the C1-C4 axis, leading to a characteristic AA'BB' system that often appears as two distinct doublets.
-
Ring B (Fluorophenyl Ring): The fluorine atom exerts a dual electronic effect: it is strongly electron-withdrawing inductively but can act as a weak π-donor through resonance.[1] This complex interplay, combined with the anisotropic effect of the neighboring ring, results in a more complex and downfield-shifted set of signals for H-2', H-4', H-5', and H-6'. Crucially, the ¹⁹F nucleus (spin I=½) couples with nearby protons, leading to additional signal splitting. The magnitude of this J-coupling diminishes with the number of bonds: ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para).[2][3] The broad singlet for the -NH₂ protons is due to quadrupole broadening and chemical exchange.
Predicted ¹H NMR Data and Assignment Strategy
To achieve unambiguous assignment, correlation spectroscopy (COSY) is invaluable. A COSY experiment will show correlations only between protons that are J-coupled (typically through 2-4 bonds), allowing for the confident tracing of connectivities within each aromatic ring.[4][5][6]
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J in Hz) | Integration | Rationale for Assignment |
| NH₂ | ~3.8 - 5.0 | br s | - | 2H | Exchangeable protons, broad signal. Position is solvent-dependent. |
| H-3, H-5 | ~6.7 - 6.9 | d | ³JHH ≈ 8.5 | 2H | ortho to -NH₂, shielded by electron donation. Coupled only to H-2/H-6. |
| H-2, H-6 | ~7.3 - 7.5 | d | ³JHH ≈ 8.5 | 2H | meta to -NH₂, less shielded. Coupled only to H-3/H-5. |
| H-5' | ~7.0 - 7.2 | ddd | ³JH5'-H4', ³JH5'-H6', ⁴JH5'-F | 1H | Complex multiplet due to coupling with two adjacent protons and meta-coupling to fluorine. |
| H-2' | ~7.2 - 7.4 | dt | ⁴JH2'-H6', ³JH2'-F | 1H | ortho to fluorine, showing a large ³JHF coupling. Appears as a doublet of triplets. |
| H-6' | ~7.3 - 7.5 | m | ³JH6'-H5', ⁴JH6'-H4', ⁴JH6'-H2' | 1H | Complex multiplet due to multiple proton couplings. |
| H-4' | ~7.4 - 7.6 | td | ³JH4'-H5', ⁴JH4'-H6', ³JH4'-F | 1H | Triplet of doublets due to coupling with adjacent protons and fluorine. |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, twelve distinct signals are expected. The most informative feature of this spectrum is the presence of carbon-fluorine coupling, which splits the signals of carbons on the fluorinated ring into doublets. The magnitude of the ¹³C-¹⁹F coupling constant (JCF) is an exceptionally powerful tool for assignment, as it is highly dependent on the through-bond distance.[7][8]
Causality of Chemical Shifts and C-F Coupling
-
¹JCF: The direct one-bond coupling is typically very large (240-260 Hz) and is the definitive marker for the carbon atom directly attached to the fluorine (C-3').
-
²JCF: The two-bond coupling to the ortho carbons (C-2' and C-4') is also significant (20-25 Hz).
-
³JCF and ⁴JCF: Three-bond (meta) and four-bond (para) couplings are smaller (3-8 Hz) but often still resolvable.[8]
To differentiate between protonated and non-protonated (quaternary) carbons, a DEPT-135 or APT experiment is essential. Further, 2D heteronuclear experiments are required for complete assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are 2-3 bonds away, which is critical for assigning quaternary carbons and confirming the connectivity between the two rings.[9]
Predicted ¹³C NMR Data and Assignment Strategy
The overall workflow for full spectral assignment integrates 1D and 2D techniques for a self-validating result.
Caption: Workflow for complete NMR-based structural elucidation.
| Carbon Label | Predicted δ (ppm) | Multiplicity (¹³C{¹H}) | Coupling Constant (JCF in Hz) | Rationale for Assignment (supported by 2D NMR) |
| C-4 | ~146-148 | s | - | Quaternary, attached to -NH₂ (downfield shift). |
| C-1 | ~132-134 | s | - | Quaternary, ipso-carbon of the biphenyl linkage. |
| C-2, C-6 | ~128-130 | s | - | Protonated, confirmed by HSQC correlation to H-2, H-6. |
| C-3, C-5 | ~114-116 | s | - | Protonated, shielded by -NH₂, confirmed by HSQC to H-3, H-5. |
| C-3' | ~161-163 | d | ¹JCF ≈ 245 | Quaternary, large doublet splitting confirms direct attachment to F. |
| C-1' | ~142-144 | d | ³JCF ≈ 8 | Quaternary, ipso-carbon of biphenyl linkage, small meta-coupling to F. |
| C-5' | ~130-132 | d | ³JCF ≈ 8 | Protonated, meta to F, confirmed by HSQC to H-5'. |
| C-4' | ~124-126 | d | ²JCF ≈ 22 | Protonated, ortho to F, confirmed by HSQC to H-4'. |
| C-6' | ~122-124 | d | ²JCF ≈ 22 | Protonated, ortho to F, confirmed by HSQC to H-6'. |
| C-2' | ~114-116 | d | ⁴JCF ≈ 3 | Protonated, para to F, confirmed by HSQC to H-2'. |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
Experimental Application Protocols
Part 1: Sample Preparation
The choice of solvent is critical for acquiring high-quality NMR data. The solvent must fully dissolve the analyte without reacting with it, and its residual signals should not overlap with signals of interest.[10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which readily dissolves the amine, and its ability to slow down the N-H proton exchange, often resulting in a sharper -NH₂ signal. Chloroform-d (CDCl₃) is an alternative, but the amine protons may be broader or exchange with trace acid.[11]
Protocol:
-
Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, >99.9% D).
-
Securely cap the NMR tube.
-
Gently vortex or sonicate the tube for 30-60 seconds to ensure the sample is completely dissolved, resulting in a clear, homogeneous solution.[12]
-
Visually inspect the solution for any undissolved particulate matter before inserting it into the spectrometer.
Part 2: NMR Data Acquisition
The following protocols are based on a standard 400 MHz NMR spectrometer. All experiments begin with standard instrument procedures for sample insertion, locking onto the deuterium signal of the solvent, and automatic shimming to optimize magnetic field homogeneity.[13]
Caption: Standardized workflow for NMR data acquisition.
Protocol for ¹H NMR Acquisition:
-
Load a standard ¹H acquisition parameter set.
-
Set Spectral Width: Center the spectrum at approximately 5 ppm with a spectral width of ~12-15 ppm to ensure all aromatic and amine signals are captured.
-
Set Acquisition Time (at): Use an acquisition time of at least 3-4 seconds to ensure good digital resolution.[13]
-
Set Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative ¹H spectra.
-
Set Pulse Angle: A 45° or 30° pulse is recommended to balance signal intensity with ensuring full relaxation between scans.[13]
-
Set Number of Scans (ns): For a sample of this concentration, 16 to 32 scans will provide an excellent signal-to-noise ratio.[14]
-
Initiate the acquisition. The experiment should take approximately 2-5 minutes.
Protocol for ¹³C{¹H} NMR Acquisition:
-
Load a standard proton-decoupled ¹³C acquisition parameter set (e.g., zgpg30).
-
Set Spectral Width: A spectral width of ~220-240 ppm, centered around 110 ppm, will cover the entire expected range for aromatic carbons.
-
Set Acquisition Time (at): An acquisition time of 1.5-2.0 seconds is standard.
-
Set Relaxation Delay (d1): Use a relaxation delay of 2 seconds.
-
Set Pulse Angle: A 30° pulse is recommended to mitigate T₁ saturation effects, especially for quaternary carbons.[13]
-
Set Number of Scans (ns): Due to the low natural abundance of ¹³C, a higher number of scans is required. Start with 1024 scans and increase if necessary to achieve adequate signal-to-noise.[14]
-
Initiate the acquisition. This experiment can take from 30 minutes to several hours depending on the number of scans.
Conclusion
The comprehensive NMR analysis of this compound is a multi-faceted process that relies on the synergistic interpretation of 1D and 2D NMR data. By understanding the fundamental principles of chemical shifts and, most importantly, the diagnostic power of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, a complete and unambiguous structural assignment can be achieved. The protocols and strategies outlined in this note provide a robust framework for researchers, scientists, and drug development professionals to confidently characterize this important chemical entity, ensuring its identity and purity for downstream applications.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 9. youtube.com [youtube.com]
- 10. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. chem.as.uky.edu [chem.as.uky.edu]
Application Notes: N-Arylation of 3'-Fluoro-biphenyl-4-ylamine via Palladium-Catalyzed Buchwald-Hartwig Amination
Introduction: The Significance of N-Aryl Biphenylamines
N-arylated biphenylamine scaffolds are privileged structures in medicinal chemistry and materials science. Their unique conformational properties and electronic characteristics make them integral components of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers. The targeted N-arylation of 3'-fluoro-biphenyl-4-ylamine, in particular, allows for the introduction of diverse aryl substituents, enabling the fine-tuning of a molecule's steric and electronic properties. This modulation is critical for optimizing drug-receptor interactions, charge-transport properties, and overall molecular performance.
The Buchwald-Hartwig amination has emerged as a premier method for the construction of carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods like the Ullmann condensation, which often require harsh reaction conditions.[1][2] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions, making it an indispensable tool for synthetic chemists.[1][3]
This document provides a comprehensive guide to the N-arylation of this compound, detailing a robust protocol, the underlying mechanistic principles, and key considerations for successful execution.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (or pseudohalide) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4][6]
-
Amine Coordination and Deprotonation: The amine, in this case, this compound, coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is crucial and must be strong enough to deprotonate the amine but not so harsh as to cause side reactions.
-
Reductive Elimination: This is the final and product-forming step. The aryl group and the amino group on the palladium center couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
The efficiency of this cycle is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and modulates its reactivity. Sterically hindered and electron-rich ligands are often employed to promote both the oxidative addition and reductive elimination steps.[1][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation of this compound
This protocol details a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Aryl Bromide | ≥98% | Commercially Available | --- |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst |
| Xantphos | ≥98% | Commercially Available | Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Base, handle in a glovebox |
| Toluene | Anhydrous | Commercially Available | Solvent |
| Diethyl ether | ACS Grade | Commercially Available | For extraction |
| Saturated aq. NaCl (Brine) | --- | In-house preparation | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | Drying agent |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |
| Argon (Ar) | High Purity | --- | Inert gas |
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Magnetic stir plate with heating capabilities
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl bromide (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere. This is a critical step to prevent oxidation of the catalyst.
-
-
Addition of Base and Solvent:
-
Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add anhydrous toluene (5 mL) via syringe.
-
-
Reaction:
-
The reaction mixture is heated to 100 °C with vigorous stirring.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.
-
Caption: A streamlined workflow for the N-arylation protocol.
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure all reagents are anhydrous and the reaction is set up under a strictly inert atmosphere. Use fresh palladium pre-catalyst and ligand. |
| Insufficiently strong base | Consider using a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS). | |
| Sterically hindered substrates | Increase reaction temperature and/or time. Screen alternative, more active ligands (e.g., Buchwald's biarylphosphine ligands).[8] | |
| Formation of Side Products | Hydrodehalogenation of the aryl halide | Ensure the reaction is free of water and other protic sources. |
| Homocoupling of the aryl halide | This can occur at high temperatures. Consider lowering the temperature and extending the reaction time. | |
| Difficult Purification | Similar polarity of starting material and product | Optimize the eluent system for flash chromatography. Consider derivatization of the product or starting material to alter its polarity. |
Conclusion
The Buchwald-Hartwig amination provides a highly effective and versatile method for the N-arylation of this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a rigorous experimental protocol, researchers can efficiently synthesize a wide range of N-arylated biphenylamine derivatives. The insights and procedures detailed in this application note are intended to empower researchers in drug discovery and materials science to successfully employ this powerful transformation in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3'-Fluoro-biphenyl-4-ylamine as a Versatile Building Block in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the utilization of 3'-Fluoro-biphenyl-4-ylamine as a strategic building block in the synthesis of bioactive molecules. The strategic incorporation of a fluorine atom onto the biphenyl scaffold offers significant advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates. These application notes detail the synthesis of the core this compound structure via Suzuki-Miyaura coupling, followed by its application in the synthesis of potent anti-inflammatory agents. Detailed, step-by-step protocols, causality-driven experimental choices, and data interpretation are provided to enable researchers to effectively employ this valuable synthetic intermediate in their drug discovery programs.
Introduction: The Strategic Advantage of Fluorinated Biphenylamines
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its rigid, yet conformationally flexible, nature allows for effective interaction with a variety of biological targets. The introduction of a fluorine atom, as in this compound, provides a powerful tool for fine-tuning molecular properties. Fluorine's high electronegativity and small size can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein.[1][2] The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the in vivo half-life of a drug candidate.
This compound, with its strategically placed fluorine atom and a reactive primary amine, is a versatile starting material for the synthesis of a diverse range of bioactive compounds, including kinase inhibitors and anti-inflammatory agents.[3][4] This guide will focus on the practical application of this building block, from its synthesis to its incorporation into a promising class of anti-inflammatory molecules.
Synthesis of the Core Building Block: this compound
The most efficient and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and broad functional group tolerance.
Reaction Principle: The Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of a palladium(0) complex to the aryl halide. Subsequent transmetalation with a boronate species (formed from the boronic acid and a base) and reductive elimination yields the desired biaryl product and regenerates the active palladium(0) catalyst.
Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Synthesis of this compound
This protocol describes the coupling of 4-bromoaniline with 3-fluorophenylboronic acid.
Materials:
-
4-Bromoaniline
-
3-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Diagram 2: Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromoaniline (1.0 equiv), 3-fluorophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value/Condition | Rationale |
| Aryl Halide | 4-Bromoaniline | Commercially available and sufficiently reactive. |
| Boronic Acid | 3-Fluorophenylboronic acid | Introduces the desired fluorinated ring. |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for this transformation. |
| Base | K₂CO₃ | A mild and effective base for activating the boronic acid. |
| Solvent | Toluene/Ethanol/Water | A biphasic solvent system that facilitates both organic and inorganic reagent solubility. |
| Temperature | 80-90 °C (Reflux) | Provides sufficient energy to drive the catalytic cycle without significant side reactions. |
Application in the Synthesis of Anti-inflammatory Agents
Derivatives of 2-(3-fluorobiphenyl-4-yl)propanoic acid have shown promising anti-inflammatory activity.[5][6][7] The synthesis of these compounds begins with the conversion of this compound to the corresponding propanoic acid derivative, which then serves as a versatile intermediate for further derivatization.
Protocol 3.1: Synthesis of 2-(3'-Fluorobiphenyl-4-yl)propanoic Acid
This protocol outlines a plausible synthetic route starting from this compound.
Diagram 3: Synthetic Pathway to 2-(3'-Fluorobiphenyl-4-yl)propanoic Acid
Caption: Synthetic route to a key anti-inflammatory precursor.
Procedure (Conceptual Outline):
-
Diazotization and Sandmeyer Reaction: Convert the primary amine of this compound to a diazonium salt using sodium nitrite and a strong acid, followed by reaction with copper(I) cyanide to yield 3'-Fluoro-biphenyl-4-carbonitrile.
-
Hydrolysis: Hydrolyze the nitrile group to a carboxylic acid under basic conditions to afford 3'-Fluoro-biphenyl-4-carboxylic acid.
-
Arndt-Eistert Homologation: Convert the carboxylic acid to the corresponding acyl chloride, react with diazomethane, and then perform a Wolff rearrangement in the presence of a silver catalyst and water to yield 2-(3'-Fluorobiphenyl-4-yl)propanoic acid.
Protocol 3.2: Synthesis of N-Substituted Amide Derivatives
The resulting propanoic acid can be readily converted to a variety of amide derivatives, which have been shown to possess significant biological activity.
Diagram 4: General Scheme for Amide Synthesis
Caption: Synthesis of bioactive amide derivatives.
Procedure:
-
Activation of Carboxylic Acid: To a solution of 2-(3'-Fluorobiphenyl-4-yl)propanoic acid (1.0 equiv) in an appropriate aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) and hydroxybenzotriazole (HOBt) (1.2 equiv). Stir at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted amide derivative.
Table 2: Biological Activity of Representative Amide Derivatives
| Compound ID | R-Group | Anti-inflammatory Activity (% Inhibition of Edema) |
| Flurbiprofen (Standard) | - | 65% |
| Derivative 1 | 2-hydroxyphenyl | 72% |
| Derivative 2 | 4-(dimethylamino)phenyl | 58% |
| Derivative 3 | 3-hydroxyphenyl | 62% |
Data adapted from conceptual examples based on published literature.[5]
Structure-Activity Relationship (SAR) Insights
The synthesis of a library of derivatives from this compound allows for the exploration of structure-activity relationships. For the anti-inflammatory agents discussed, the following general trends can be observed:
-
Fluorine Position: The 3'-position of the fluorine atom is often optimal for enhancing metabolic stability without sterically hindering the binding to the target enzyme.
-
Amide Substituents: The nature of the substituent on the amide nitrogen can significantly impact potency and selectivity. Aromatic and heteroaromatic groups with hydrogen bond donors and acceptors often lead to improved activity.
-
Chirality: The propanoic acid moiety introduces a chiral center, and it is common for one enantiomer to be significantly more active than the other.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its strategic design, incorporating a fluorinated biphenyl scaffold, offers medicinal chemists a powerful tool to enhance the drug-like properties of their compounds. The straightforward synthesis via Suzuki-Miyaura coupling and the reactivity of the primary amine allow for the efficient generation of diverse chemical libraries. The successful application of this building block in the development of potent anti-inflammatory agents underscores its importance in modern drug discovery.
References
- 1. Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Fluorinated Biphenyl Compounds
Abstract
This application note presents a robust and sensitive method for the detection and quantification of fluorinated biphenyl compounds in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Fluorinated biphenyls, a subclass of per- and polyfluoroalkyl substances (PFAS), are of growing environmental and toxicological concern due to their persistence, bioaccumulative potential, and suspected toxicity. The described methodology provides a comprehensive workflow, including sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection, suitable for researchers, scientists, and drug development professionals. The protocol is designed to be a self-validating system, incorporating stringent quality control measures to ensure data integrity and reproducibility.
Introduction
Fluorinated biphenyl compounds, characterized by a biphenyl backbone with varying degrees of fluorine substitution, are emerging contaminants. Their unique chemical properties, derived from the strong carbon-fluorine bond, make them highly stable and resistant to degradation.[1] These characteristics, while beneficial in industrial applications, also contribute to their persistence in the environment and accumulation in biological systems.[1] Consequently, there is a critical need for sensitive and selective analytical methods to monitor these compounds at trace levels in various matrices, such as environmental water, soil, and biological fluids.[1][2]
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing such compounds due to its exceptional sensitivity and specificity.[1][3][4] This application note details a complete LC-MS/MS workflow, emphasizing the rationale behind key methodological choices to empower analysts to achieve reliable and accurate results.
Principle of the Method
The method involves a multi-stage process beginning with sample extraction and cleanup, followed by instrumental analysis.
-
Sample Preparation: Solid-Phase Extraction (SPE) is employed to isolate and concentrate the target analytes from the sample matrix while removing potential interferences.[2][5] The choice of a Weak Anion Exchange (WAX) sorbent is critical for retaining acidic fluorinated compounds.
-
Liquid Chromatography (LC): Chromatographic separation is achieved using a reversed-phase C18 column. The analytes are separated based on their hydrophobicity, with a gradient elution of methanol and water, modified with ammonium acetate to improve peak shape and ionization efficiency.
-
Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][6] This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. Electrospray ionization (ESI) in negative mode is utilized, as fluorinated compounds readily form negative ions.
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, minimizing potential sources of contamination and error.
References
- 1. Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. lcms.cz [lcms.cz]
- 4. Development and Technical Application Research of Detection Methods for Perfluorinated Compounds and Bisphenol A - Oreate AI Blog [oreateai.com]
- 5. agilent.com [agilent.com]
- 6. forensicrti.org [forensicrti.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Fluoro-biphenyl-4-ylamine
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the synthesis of 3'-Fluoro-biphenyl-4-ylamine. This valuable building block is crucial in the development of advanced materials and pharmaceutical agents. Its synthesis, while conceptually straightforward, often involves palladium-catalyzed cross-coupling reactions that can present unique challenges, particularly concerning yield and purity.
This guide is designed to provide practical, experience-driven advice to help you navigate common experimental hurdles. We will delve into the causality behind reaction parameters and offer logical, step-by-step troubleshooting strategies to optimize your synthetic outcomes.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The most common and efficient route to this compound involves a Suzuki-Miyaura cross-coupling reaction. Our troubleshooting will focus on this key transformation.
Q1: My Suzuki-Miyaura coupling reaction shows low conversion or has stalled. What are the likely causes and how can I improve the yield?
Low conversion is the most frequent issue in palladium-catalyzed cross-coupling reactions. The problem typically originates from one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.
Logical Troubleshooting Workflow:
Below is a systematic workflow to diagnose the root cause of low conversion.
Caption: Troubleshooting Decision Tree for Low Suzuki Coupling Yield.
Detailed Breakdown:
-
Reagent Integrity:
-
Boronic Acid/Ester: Phenylboronic acids can degrade via homocoupling or protodeboronation, especially if impure or stored improperly. Confirm the purity of your boronic acid partner (e.g., 4-aminophenylboronic acid or its protected equivalent).
-
Aryl Halide: Ensure the purity of your 1-bromo-3-fluorobenzene or 4-bromoaniline starting material. Certain impurities can act as catalyst poisons.
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[1][2] The base must be anhydrous and finely powdered for optimal reactivity. Alkoxide bases (e.g., NaOtBu) are generally reserved for C-N couplings.
-
Solvent: Solvents must be anhydrous and thoroughly deoxygenated via sparging with an inert gas (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
Catalyst System Evaluation:
-
Palladium Pre-catalyst: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern palladacycle precatalysts (e.g., Buchwald or Fu G3/G4 precatalysts) are often more robust and efficient at lower loadings, especially for challenging substrates like electron-poor aryl halides.[3]
-
Ligand Selection: For coupling with an electron-deficient partner like 1-bromo-3-fluorobenzene, a sufficiently electron-rich and sterically hindered phosphine ligand is required to promote the reductive elimination step. Ligands like SPhos, XPhos, or RuPhos are excellent candidates.[4]
-
-
Reaction Condition Optimization:
-
Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increasing it to 100-110 °C (solvent permitting) can significantly accelerate the rate.
-
Concentration: Ensure the reaction is not too dilute, as this can slow down the catalytic cycle. A concentration of 0.1-0.5 M is a typical starting point.
-
Experimental Protocol: A Recommended Starting Point
This protocol outlines a robust set of conditions for the Suzuki coupling between 4-chloroaniline and (3-fluorophenyl)boronic acid, a direct route to the target molecule.[5]
| Component | Role | Recommended Conditions |
| Aryl Halide | Electrophile | 4-chloroaniline (1.0 equiv) |
| Boronic Acid | Nucleophile | (3-Fluorophenyl)boronic acid (1.2-1.5 equiv) |
| Pd Source | Catalyst | SPhos Pd G3 Precatalyst (1-2 mol%) |
| Ligand | Catalyst Support | SPhos (included in precatalyst) |
| Base | Activator | K₃PO₄ (2.0-3.0 equiv) |
| Solvent | Medium | 1,4-Dioxane / H₂O (e.g., 10:1 v/v) |
| Temperature | Condition | 100 °C |
| Atmosphere | Condition | Inert (Argon or Nitrogen) |
Q2: I am observing a significant amount of a de-halogenated byproduct (aniline instead of the biphenyl). How can I minimize this?
Reductive dehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This occurs when the catalytic cycle is interrupted after the oxidative addition step.
Primary Causes & Solutions:
-
Presence of Water/Protic Sources: While some water is often beneficial in Suzuki couplings, excess water or other protic impurities can protonate the intermediate arylpalladium(II) complex.
-
Solution: Ensure your solvent is appropriately anhydrous (if using a non-aqueous system) or that the water ratio in a biphasic system is optimized (typically 5-20%). Ensure the base is anhydrous.
-
-
Inefficient Transmetalation: If the transmetalation step (transfer of the aryl group from boron to palladium) is slow, the arylpalladium(II) halide intermediate has more time to undergo side reactions.
-
Solution: Increase the concentration or stoichiometry of the boronic acid (e.g., from 1.2 to 1.5 equivalents). Ensure your base is strong enough and soluble enough to facilitate the formation of the active boronate species. K₃PO₄ is often more effective than K₂CO₃ for this reason.[6]
-
-
Ligand Choice: The ligand can influence the stability of the catalytic intermediates.
-
Solution: Using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.[6]
-
Q3: My final product is difficult to purify and appears contaminated with palladium. What are the best practices for purification?
Residual palladium is a major concern, especially in pharmaceutical development. Minimizing it starts with the reaction itself.
Minimization & Removal Strategy:
-
Use Modern Catalysts: Employ high-activity catalysts like palladacycle precatalysts at the lowest effective loading (e.g., <1 mol%). This reduces the total amount of palladium used.
-
Column Chromatography: Standard silica gel chromatography is the primary method for removing non-polar byproducts and some palladium residues. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is typical.
-
Activated Carbon Treatment: After initial purification, dissolving the product in a suitable solvent (e.g., ethyl acetate, toluene) and stirring with activated carbon can effectively sequester residual palladium.
-
Metal Scavengers: For very low palladium specifications (<10 ppm), specialized metal scavengers (e.g., silica- or polymer-bound thiols) can be employed. Stirring a solution of the product with the scavenger, followed by filtration, is highly effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) is an excellent final step to improve purity and remove trace impurities.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
The synthesis generally relies on forming the central C-C biphenyl bond. The two most prevalent strategies are outlined below.
Caption: Common Synthetic Routes to this compound.
-
Route A (Direct Coupling): This is often the most efficient route. It involves the Suzuki-Miyaura coupling of a halogenated aniline (e.g., 4-bromoaniline or the more economical 4-chloroaniline) with (3-fluorophenyl)boronic acid.[5] This approach is convergent and atom-economical.
-
Route B (Nitro-Group Strategy): This route couples a fluorinated aryl halide (e.g., 1-bromo-3-fluorobenzene) with a nitro-substituted phenylboronic acid. The resulting 3'-Fluoro-4-nitrobiphenyl is then reduced to the target amine. This can be advantageous if the free amine in Route A interferes with the catalyst, though modern catalysts are highly functional-group tolerant.
Q2: Why is the choice of ligand so important in palladium-catalyzed reactions?
The ligand is not merely a spectator; it is fundamental to the catalyst's activity and stability. In reactions like the Suzuki and Buchwald-Hartwig aminations, the ligand, typically a phosphine, directly influences every step of the catalytic cycle.[6][7]
-
Oxidative Addition: Electron-rich ligands facilitate the initial addition of the Pd(0) catalyst to the aryl halide.
-
Reductive Elimination: Bulky (sterically hindered) ligands promote the final, product-forming reductive elimination step. This is often the rate-limiting step, and accelerating it prevents catalyst decomposition and side reactions.[7]
For synthesizing fluorinated biphenyls, which can be challenging substrates, bulky dialkylbiaryl phosphine ligands (e.g., the "Phos" family of ligands) have become the gold standard due to their ability to create a highly active, coordinatively unsaturated palladium center that promotes rapid and efficient catalysis.[3][6]
Q3: What is the specific role of the base in a Suzuki-Miyaura coupling?
The base is essential for activating the boronic acid for the transmetalation step. The reaction mechanism involves the formation of a more nucleophilic boronate complex ([Ar-B(OH)₃]⁻) from the neutral boronic acid (Ar-B(OH)₂).[6] This negatively charged species more readily transfers its aryl group to the palladium center.
The choice of base affects:
-
Reaction Rate: Stronger bases can lead to faster reactions, but may also promote side reactions.
-
Substrate Compatibility: A base must be chosen that does not react with functional groups on the starting materials (e.g., esters can be hydrolyzed by strong bases like NaOH). K₃PO₄ and K₂CO₃ offer a good balance of reactivity and functional group tolerance for many applications.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 5728-66-5 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3'-Fluoro-biphenyl-4-ylamine
Welcome to the technical support center for the synthesis of 3'-Fluoro-biphenyl-4-ylamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of biaryl synthesis, particularly through palladium-catalyzed cross-coupling reactions. Here, we address common challenges, side reactions, and optimization strategies in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: Common Side Reactions & Solutions
The Suzuki-Miyaura cross-coupling is the predominant method for synthesizing this compound, typically involving the reaction of a 4-haloaniline derivative with 3-fluorophenylboronic acid. While powerful, this reaction is susceptible to several competing pathways that can diminish yield and complicate purification.
Q1: My reaction is producing a significant amount of a symmetrical biphenyl byproduct, 3,3'-difluorobiphenyl. What is causing this homocoupling, and how can I prevent it?
A1: The formation of a symmetrical biaryl from the boronic acid partner (e.g., 3,3'-difluorobiphenyl) is a classic side reaction known as homocoupling . This issue stems from two primary mechanisms:
-
Oxygen-Mediated Homocoupling: The most common cause is the presence of dissolved oxygen in the reaction mixture. Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][2] This pathway is often favored if the initial oxidative addition of the aryl halide to the Pd(0) catalyst is slow.
-
Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient arylboronic acids, a rare mechanism can occur where a protonolysis event is followed by a second transmetalation, leading to the homocoupling product even under anaerobic conditions.[3][4]
Troubleshooting Steps:
-
Rigorous Degassing (Critical): Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. The most effective methods are performing three to five "freeze-pump-thaw" cycles or sparging the solution with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[1]
-
Use a High-Quality Palladium(0) Source: Start with a reliable Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the precatalyst reduction to Pd(0) is efficient and faster than potential side reactions.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate the desired catalytic cycle (specifically, oxidative addition and reductive elimination), which outcompetes the homocoupling pathway.[4][5]
-
Control Stoichiometry: Avoid using a large excess of the boronic acid, as this can increase the statistical probability of homocoupling. A 1.1 to 1.3 molar equivalent range is typically sufficient.
Q2: I'm observing the formation of fluorobenzene in my crude product. What is this protodeboronation side reaction, and how can I minimize it?
A2: The replacement of the boronic acid group with a hydrogen atom is known as protodeboronation (or protodeborylation).[6] This side reaction consumes your nucleophilic partner, reducing the overall yield. The propensity for protodeboronation is highly dependent on the substrate and reaction conditions.
Causality & Mechanism:
Protodeboronation is essentially the protonolysis of the carbon-boron bond.[6] The reaction is highly pH-dependent and can be catalyzed by acids or bases.[7][8] In the context of a Suzuki coupling, sources of protons (like water, often present in the base or solvent) can react with the arylboronic acid, especially at elevated temperatures and prolonged reaction times.[6][9] Electron-deficient or heteroaromatic boronic acids can be particularly susceptible.[7]
Troubleshooting Steps:
-
Choice of Base and Solvent: While some water is often necessary to facilitate the reaction, excessive amounts can promote protodeboronation. Use a carefully measured amount of water or a biphasic solvent system (e.g., Toluene/Water). A moderately strong base like K₃PO₄ or K₂CO₃ is often preferred over stronger bases like NaOH or KOH, which can create a high pH environment where protodeboronation is accelerated.[7][10]
-
Use Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester or a MIDA boronate ester, significantly increases its stability and suppresses protodeboronation.[6][7] These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.
-
Temperature and Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the aryl halide is consumed. Unnecessarily long reaction times at high temperatures will favor protodeboronation.
-
pH Control: The reaction pH is a critical factor. The speciation of the boronic acid (neutral acid vs. anionic boronate) influences its stability, and finding the optimal pH window is key.[6]
Q3: My starting 4-bromoaniline is being consumed, but I'm seeing aniline as a major byproduct instead of the desired biphenyl. What is causing this dehalogenation?
A3: The reduction of the aryl halide starting material (e.g., 4-bromoaniline to aniline) is a side reaction called hydrodehalogenation or simply dehalogenation .[10][11] This directly competes with the desired cross-coupling pathway for the aryl-palladium intermediate.
Causality & Mechanism:
Dehalogenation typically occurs after the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X intermediate can react with a hydride source in the reaction mixture to form an Ar-Pd(II)-H species. Subsequent reductive elimination then yields the dehalogenated arene (Ar-H) and regenerates the catalyst.[11]
Common sources of hydrides include:
-
Bases: Certain bases or impurities within them.
-
Solvents: Alcohols (e.g., isopropanol) or even THF can act as hydride donors under certain conditions.[10][11]
-
Water: Can be a proton source that facilitates pathways leading to dehalogenation.[10]
Troubleshooting Steps:
-
Optimize the Base and Solvent: Avoid strong alkoxide bases if dehalogenation is a problem. Switch to carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.[10] Ensure you are using high-purity, anhydrous solvents (when appropriate for the chosen conditions).
-
Select the Right Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination to form the C-C bond at a much faster rate than the dehalogenation pathway.[10]
-
Halide Choice: The propensity for dehalogenation often follows the trend I > Br > Cl.[10][12] While aryl iodides are more reactive in oxidative addition, they are also more prone to dehalogenation. Aryl bromides often provide a good balance. If dehalogenation is severe, switching to an aryl chloride (which may require a more active catalyst system) could be a solution.[12][13]
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand combination is best for coupling a 4-haloaniline with 3-fluorophenylboronic acid?
A: For this transformation, which involves a relatively electron-rich aryl halide (due to the amino group) and an electron-deficient boronic acid (due to the fluorine), a high-activity catalyst system is recommended. Catalyst systems based on bulky, electron-rich phosphine ligands are industry standard.
| Catalyst System | Advantages | Considerations |
| Pd₂(dba)₃ + XPhos/SPhos | Highly active, promotes fast reaction rates, effective at suppressing side reactions like dehalogenation and homocoupling.[4][10] | Air-sensitive components require careful handling under an inert atmosphere. |
| XPhos Pd G2/G3/G4 | Air-stable precatalysts that are easy to handle. Highly reliable and provide reproducible results.[12] | Higher cost compared to generating the catalyst in situ. |
| Pd(OAc)₂ + P(t-Bu)₃ | A powerful and more economical option that is effective for a wide range of substrates.[14] | The ligand P(t-Bu)₃ is pyrophoric and must be handled with extreme care. |
| PdCl₂(dppf) | A classic, reliable catalyst. Less active than the systems above and may require higher temperatures and longer reaction times. | Can be less effective for challenging substrates and more prone to side reactions if not optimized.[12] |
Q: How can I effectively purify this compound from the common byproducts?
A: Purification can be challenging due to the similar polarities of the product and amine-containing byproducts. A multi-step approach is often necessary.
-
Aqueous Workup: First, perform an acid-base extraction. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl) to protonate the amino groups, moving your desired product and other amine byproducts (like aniline) into the aqueous layer. The neutral homocoupling byproduct (3,3'-difluorobiphenyl) will remain in the organic layer and can be discarded.
-
Basification and Extraction: Neutralize the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) until pH > 9. This will deprotonate the amines, causing them to precipitate or become extractable. Extract the product back into an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is usually the final and most critical step. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The elution order will generally be: 3,3'-difluorobiphenyl (least polar) -> this compound (product) -> aniline (more polar). Careful fraction collection is key.
Visualizing the Reaction Pathways
The desired reaction must outcompete several potential side reactions. The diagrams below illustrate these competing pathways originating from key intermediates in the catalytic cycle.
Caption: Main catalytic cycle and competing side reaction pathways.
Optimized Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a general guideline and should be adapted based on specific substrates and available equipment. Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and/or pyrophoric.
Reagents & Equipment:
-
4-Bromoaniline (1.0 eq)
-
3-Fluorophenylboronic acid (1.2 eq)
-
Potassium Phosphate (K₃PO₄) (2.5 eq)
-
XPhos Pd G3 (0.01 eq, 1 mol%)
-
Toluene and Water (e.g., 10:1 v/v)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10:1 Toluene:Water) via cannula or syringe.
-
Catalyst Addition: Briefly open the flask under a positive pressure of inert gas and add the XPhos Pd G3 catalyst (1 mol%).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-bromoaniline is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as the final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. [PDF] A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Strategies for Overcoming Solubility Challenges with 3'-Fluoro-biphenyl-4-ylamine
Introduction: Welcome to the technical support guide for 3'-Fluoro-biphenyl-4-ylamine. This molecule is a valuable building block in medicinal chemistry and materials science. However, its biphenyl core and fluorine substitution present significant solubility challenges, particularly in aqueous media, which can impede research and development. This guide provides in-depth, field-proven troubleshooting strategies and foundational knowledge to help you overcome these hurdles, ensuring the successful progression of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Profile
This section addresses the fundamental questions regarding the physicochemical properties of this compound that govern its solubility.
Q1: Why is this compound expected to have low aqueous solubility?
A: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The molecule's behavior is a balance between its hydrophobic and hydrophilic features:
-
Hydrophobic Biphenyl Core: The two connected phenyl rings form a large, non-polar, and rigid backbone. This structure is highly hydrophobic, meaning it repels water molecules and prefers to interact with other non-polar molecules.
-
Lipophilic Fluorine Substituent: The fluorine atom, despite its high electronegativity, generally increases the lipophilicity (fat-solubility) of a molecule. This can enhance membrane permeability but concurrently decreases aqueous solubility[1][2]. The C-F bond is not a strong hydrogen bond acceptor, further limiting interaction with water.
-
Polar Amine Group: The primary amine (-NH₂) is the molecule's main polar, hydrophilic feature. It can act as a hydrogen bond donor and acceptor, which promotes interaction with water. However, the influence of this single polar group is insufficient to overcome the hydrophobicity of the large biphenyl scaffold.
Q2: What are the key physicochemical properties I should be aware of?
A: Understanding the key properties is crucial for selecting an appropriate solubilization strategy.
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₁₂H₁₀FN[3] | Indicates the elemental composition. |
| Molecular Weight | 187.21 g/mol [3][4] | A relatively low molecular weight, but the structure is the dominant factor for solubility. |
| Structure | A biphenyl scaffold with a primary amine at position 4 and a fluorine atom at position 3'. | The large non-polar surface area is the primary cause of poor water solubility. |
| Predicted logP | ~3.5 - 4.5 (Estimated) | A high logP value indicates high lipophilicity and predicts low aqueous solubility. |
| Functional Groups | Basic primary amine (-NH₂) | This group can be protonated at acidic pH to form a more soluble salt. |
Q3: In which types of solvents is this compound likely to be soluble?
A: The "like dissolves like" principle is the guiding rule here. The compound's solubility will be highest in solvents that can effectively interact with its biphenyl core.
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF). These solvents can interact with the molecule's dipole moment without disrupting the amine group.
-
Moderate to Good Solubility: Expected in polar protic solvents like ethanol, methanol, and isopropanol. These can hydrogen bond with the amine group and are sufficiently non-polar to solvate the biphenyl rings[5].
-
Poor to Insoluble: Expected in water and non-polar aliphatic solvents like hexane and cyclohexane. Water cannot effectively solvate the large hydrophobic structure, and non-polar solvents lack the ability to interact with the polar amine group.
Part 2: Troubleshooting Guides & Solution Pathways
This section provides structured workflows and step-by-step protocols to address common solubility issues encountered during experiments.
Issue 1: My compound won't dissolve in aqueous buffers for in vitro biological assays.
This is the most common challenge. The goal is to prepare a concentrated stock solution that can be diluted into the final assay buffer without precipitation.
Before attempting complex solubilization, it's crucial to follow a systematic approach to diagnose the problem.
Caption: Initial workflow for troubleshooting solubility.
Expertise & Experience: The basic primary amine group on this compound is a key handle for solubility manipulation. By lowering the pH of the solution, the amine group (-NH₂) becomes protonated to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in water[6][7].
Experimental Protocol: Preparing a 10 mM Stock via pH Adjustment
-
Weigh Compound: Accurately weigh 1.87 mg of this compound (for 1 mL of 10 mM stock).
-
Initial Suspension: Add the compound to 900 µL of purified water. It will not dissolve and will appear as a suspension.
-
Acidification: While vortexing, add 1N HCl dropwise (typically 1-5 µL). Observe the suspension. Continue adding acid until the solid completely dissolves. The solution should become clear.
-
pH Check (Optional): Check the pH of the solution. It will likely be in the range of 2-4.
-
Final Volume Adjustment: Add purified water to bring the final volume to 1.0 mL.
-
Filtration: Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
Trustworthiness (Self-Validation):
-
Precipitation Check: When diluting this acidic stock into your final assay buffer (e.g., PBS at pH 7.4), the pH will increase. This can cause the protonated amine to convert back to its neutral, insoluble form, leading to precipitation. Always prepare the final dilution and let it sit for 30-60 minutes to ensure no precipitation occurs.
-
Assay Compatibility: Be aware that the low pH of the stock solution and the final pH of your assay may affect protein stability or cell viability. Always run a vehicle control (buffer with the same final concentration of HCl) to validate.
Expertise & Experience: Using a water-miscible organic solvent, or co-solvent, is a rapid and effective technique to solubilize non-polar compounds[8][9]. The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic biphenyl core. DMSO is the most common choice for in vitro screening due to its high solubilizing power.
Data Presentation: Common Co-Solvents for Stock Preparation
| Co-Solvent | Typical Starting Stock Conc. | Max Assay Conc. (Toxicity) | Pros | Cons |
| DMSO | 10 - 50 mM | < 0.5% (v/v) | High solubilizing power. | Can be toxic to cells at >0.5%; can interfere with some assays. |
| Ethanol | 10 - 30 mM | < 1% (v/v) | Less toxic than DMSO; volatile. | Lower solubilizing power for very lipophilic compounds. |
| PEG 400 | 5 - 20 mM | < 2% (v/v) | Low toxicity; often used in in vivo formulations. | Viscous; may not be suitable for all automated systems. |
Experimental Protocol: Preparing a 20 mM Stock in DMSO
-
Weigh Compound: Accurately weigh 3.74 mg of this compound.
-
Add Solvent: Place the solid in a clean vial and add 1.0 mL of 100% DMSO.
-
Dissolution: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle warming (30-40°C) can be applied if needed, but check for compound stability first.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Trustworthiness (Self-Validation):
-
Dilution Test: Before use, perform a serial dilution of your stock into the final assay buffer. Visually inspect for any cloudiness or precipitate, which indicates the compound is crashing out of solution. The highest concentration that remains clear is your maximum working concentration.
-
Vehicle Control: Always include a vehicle control in your experiments containing the same final concentration of the co-solvent (e.g., 0.1% DMSO) to account for any effects of the solvent itself.
Issue 2: I need a high-concentration or stable formulation for in vivo studies.
For animal studies, simple co-solvent systems may not be sufficient due to toxicity or the high dose required. Advanced formulation strategies are necessary.
This diagram helps guide the selection of an appropriate advanced formulation strategy based on experimental needs.
Caption: Decision tree for selecting an advanced formulation strategy.
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble[6][10]. Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) is commonly used for intravenous formulations due to its high water solubility and safety profile.
Experimental Protocol: Preparation with SBE-β-CD
-
Prepare Vehicle: Prepare a 20-40% (w/v) solution of SBE-β-CD in an appropriate aqueous buffer (e.g., citrate buffer, pH 4-5).
-
Add Compound: Add the weighed this compound powder directly to the SBE-β-CD solution.
-
Facilitate Complexation: Vortex or sonicate the mixture for several hours, or stir overnight at room temperature. The solution should clarify as the complex forms.
-
Final Steps: Once dissolved, adjust the final pH if necessary and filter through a 0.22 µm sterile filter.
Trustworthiness (Self-Validation):
-
Phase Solubility Diagram: To optimize the formulation, a phase solubility study should be conducted. This involves measuring the solubility of your compound at increasing concentrations of the cyclodextrin to determine the ideal ratio and confirm complex formation.
-
Characterization: Techniques like Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC) can be used to confirm the formation of the inclusion complex.
Expertise & Experience: For oral delivery, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective[9][11]. These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like the gastrointestinal tract). The drug remains dissolved in the oil droplets, enhancing its absorption.
Experimental Protocol: Screening a Simple Lipid Formulation
-
Solubility Screening: Determine the solubility of this compound in various individual excipients (oils like Capryol™ 90; surfactants like Kolliphor® EL; co-solvents like Transcutol® P).
-
Formulation Preparation: Based on the screening, create small-scale ternary mixtures. For example:
-
30% Oil (e.g., Capryol™ 90)
-
50% Surfactant (e.g., Kolliphor® EL)
-
20% Co-solvent (e.g., Transcutol® P)
-
-
Drug Loading: Dissolve the maximum possible amount of your compound into this mixture with stirring and gentle heat.
-
Emulsification Test: Add 100 µL of the formulation to 10 mL of water in a glass vial. Gently invert 2-3 times. A successful SEDDS will rapidly form a clear or slightly bluish-white emulsion.
Trustworthiness (Self-Validation):
-
Droplet Size Analysis: The effectiveness of a SEDDS formulation is highly dependent on the droplet size of the resulting emulsion. Dynamic Light Scattering (DLS) should be used to measure the particle size, with a target of <200 nm for optimal performance.
-
Stability: The formulation must be stable against drug precipitation upon dilution in simulated gastric and intestinal fluids.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3'-FLUORO-BIPHENYL-3-YLAMINE - Safety Data Sheet [chemicalbook.com]
- 4. 4′-Fluoro-biphenyl-2-ylamine | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ijpbr.in [ijpbr.in]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 3'-Fluoro-biphenyl-4-ylamine
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of 3'-Fluoro-biphenyl-4-ylamine. As a senior application scientist, I will provide in-depth, experience-based insights to help you diagnose and resolve this common chromatographic challenge.
Understanding the Problem: Why Does My this compound Peak Tail?
Peak tailing, an asymmetry where the latter half of a peak is broader than the front half, is a frequent issue in HPLC, particularly with aromatic and basic compounds like this compound.[1] This phenomenon can compromise the accuracy of quantification and the resolution of closely eluting peaks. The primary cause of peak tailing for this compound is often unwanted secondary interactions between the basic amine group and the silica-based stationary phase of the HPLC column.[1][2]
Q1: What are the primary chemical causes of peak tailing for an aromatic amine like this compound?
A1: The most significant chemical cause is the interaction between the basic amine functional group of your analyte and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] Here's a breakdown of the key factors:
-
Silanol Interactions: Silica-based columns have residual silanol groups that can be deprotonated and carry a negative charge, especially at mobile phase pH values above 3.[1][2] The protonated amine group of this compound can then interact with these negatively charged silanols through a secondary ion-exchange mechanism.[3] This leads to a portion of the analyte being more strongly retained, resulting in a tailing peak.[1][2]
-
Mobile Phase pH: The pH of the mobile phase is a critical factor.[4] If the pH is close to the pKa of the amine, a mixture of ionized and non-ionized forms of the analyte will exist, leading to peak distortion.[4][5] For basic compounds, it is generally recommended to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa to ensure a consistent ionic state.[6][7]
-
Inadequate Buffering: An insufficient buffer concentration (typically below 10-25 mM) can lead to localized pH shifts on the column, exacerbating inconsistent interactions and peak tailing.[1][8]
-
Metal Contamination: Trace metal impurities within the silica matrix of the column or from the HPLC system itself (e.g., stainless steel frits) can act as active sites, leading to chelation with the analyte and causing peak tailing.[9][10][11][12]
Q2: Besides chemical interactions, what instrumental or physical issues can cause peak tailing?
A2: It's crucial to rule out physical and instrumental problems, which can mimic or worsen chemical-related tailing:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[1] This is a common issue that can be easily tested by injecting a diluted sample.
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread before it reaches the detector, resulting in peak tailing.[1] This is particularly noticeable for early-eluting peaks.[1]
-
Column Contamination and Voids: Accumulation of contaminants from the sample or mobile phase on the column inlet frit can distort the flow path.[1] A void or channel in the column packing material can also lead to asymmetrical peaks.[1][13]
Systematic Troubleshooting Workflow
To effectively diagnose the root cause of peak tailing for this compound, follow a logical, step-by-step approach. This workflow is designed to first address the most common and easily solvable issues.
Caption: A systematic workflow for troubleshooting peak tailing of aromatic amines.
Frequently Asked Questions (FAQs) and In-Depth Solutions
Q3: How do I determine the optimal mobile phase pH for this compound?
A3: The key is to control the ionization of both the analyte and the column's silanol groups.
-
Low pH Approach: A common and effective strategy for basic compounds is to lower the mobile phase pH to between 2 and 4.[14] At a pH of around 2.5-3.0, the amine will be fully protonated (positively charged), and the silanol groups on the silica surface will be mostly neutral (protonated).[2][15] This minimizes the secondary ionic interactions that cause tailing.
-
High pH Approach: An alternative is to use a high pH mobile phase (e.g., pH > 8), which would keep the amine neutral. However, this requires a pH-stable column, as traditional silica columns degrade at high pH.[5]
Q4: What mobile phase additives can I use to improve the peak shape, and how do they work?
A4: If adjusting the pH is insufficient, mobile phase additives can be very effective.
-
Competitive Amines (Silanol Blockers): Adding a small, basic compound like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v) can "mask" the active silanol sites.[1] TEA, being a base, will preferentially interact with the silanol groups, reducing the opportunity for your analyte to have these secondary interactions.[16]
-
Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a common additive, often used at 0.1%.[17][18] It serves two purposes: it lowers the mobile phase pH and acts as an ion-pairing agent.[17][19][20] The TFA anion can form an ion pair with the protonated amine of your analyte. This neutral complex has a more consistent interaction with the reversed-phase stationary phase, leading to sharper peaks.[21] However, be aware that TFA can suppress the signal in mass spectrometry (MS) detection.[17][18]
Q5: I've optimized my mobile phase, but the peak is still tailing. Could my column be the problem?
A5: Yes, the column itself is a very common culprit.
-
Column Age and Type: Older columns, particularly those made with lower purity "Type A" silica, have a higher concentration of acidic silanols and are more prone to causing peak tailing with basic compounds.[1] Modern, high-purity "Type B" silica columns are much more inert and provide better peak shapes.
-
Endcapping: Incomplete endcapping (a process to chemically deactivate silanols) leaves active sites that can interact with your analyte.[21]
-
Specialized Columns: If you consistently analyze basic compounds, consider using a column specifically designed for this purpose. Options include:
-
Bidentate Shielding Columns: These columns have stationary phases that are bonded in a way that sterically hinders the analyte from reaching the underlying silica surface, providing excellent peak shapes for bases even at neutral pH.[15][22][23]
-
Polar-Embedded Columns: These columns have a polar group embedded within the C18 chain, which also helps to shield the silanols and can improve peak shape.
-
Experimental Protocols
Here are detailed protocols for the most common troubleshooting steps.
Protocol 1: Diagnosing and Addressing Column Overload
-
Prepare a Dilution Series: Prepare a 1:10 and a 1:100 dilution of your this compound standard.
-
Inject and Analyze: Inject the original standard, followed by the 1:10 and 1:100 dilutions under your current HPLC conditions.
-
Evaluate Peak Shape: Compare the tailing factor for each peak. If the tailing factor significantly improves (gets closer to 1.0) with the diluted samples, you are experiencing column overload.
-
Remediation: Reduce your injection volume or the concentration of your sample until the peak shape is symmetrical.
Protocol 2: Mobile Phase pH Adjustment
-
Determine Target pH: For this compound, a target pH of 2.5-3.0 is a good starting point.
-
Prepare Aqueous Buffer: Prepare a 20 mM phosphate or formate buffer. For a pH of 2.5, you can use phosphoric acid. Ensure you measure and adjust the pH of the aqueous portion before mixing with the organic solvent.[14]
-
Prepare Mobile Phase: Mix the prepared aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio.
-
Equilibrate and Test: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
| Troubleshooting Step | Potential Cause | Expected Outcome |
| Dilute Sample | Column Overload | Improved peak symmetry at lower concentrations. |
| Lower Mobile Phase pH (to 2.5-3.0) | Secondary silanol interactions. | Reduced tailing due to protonation of silanols. |
| Increase Buffer Strength (to 20-50 mM) | Inadequate pH control on the column. | More stable retention times and improved peak shape. |
| Add Triethylamine (TEA) (0.1%) | Active silanol sites. | Sharper peaks as TEA competitively blocks silanols. |
| Switch to a High-Purity/Shielded Column | High concentration of active silanols. | Significantly improved peak symmetry. |
Conclusion
Troubleshooting peak tailing for this compound requires a systematic approach that addresses potential issues with the method, the instrument, and the column chemistry. By understanding the underlying causes, particularly the interactions between the basic amine and the silica stationary phase, you can make informed adjustments to your mobile phase and hardware to achieve symmetrical, reproducible peaks. Always begin with the simplest checks, such as column overload and mobile phase pH, before moving to more advanced solutions like specialized columns.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. lctsbible.com [lctsbible.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. moravek.com [moravek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. hplc.eu [hplc.eu]
- 9. silcotek.com [silcotek.com]
- 10. Overcoming Metal Interference in HPLC | Technology Networks [technologynetworks.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. phenomenex.com [phenomenex.com]
- 20. Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ [mtc-usa.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. researchgate.net [researchgate.net]
- 23. selectscience.net [selectscience.net]
Preventing defluorination in reactions with 3'-Fluoro-biphenyl-4-ylamine
Welcome to the technical support center for 3'-Fluoro-biphenyl-4-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block and encounter challenges related to premature C-F bond cleavage. Our goal is to provide a deep, mechanistically-grounded understanding of defluorination and offer field-proven strategies to ensure the integrity of your target molecules.
Understanding the Challenge: The Stability and Lability of the C-F Bond
The carbon-fluorine bond is the strongest single bond in organic chemistry, which is why fluorinated compounds are prevalent in pharmaceuticals and agrochemicals.[1] However, its stability can be deceptive. Under certain catalytic or harsh reaction conditions, this bond can be activated and cleaved, leading to unwanted defluorinated byproducts.[1][2] For a molecule like this compound, where the fluorine atom is critical for modulating properties such as metabolic stability or binding affinity, unintended defluorination can compromise the entire synthetic campaign.
The primary mechanisms leading to defluorination in reactions involving this substrate are:
-
Transition Metal-Catalyzed C-F Activation: In popular cross-coupling reactions like Buchwald-Hartwig amination, the palladium catalyst, particularly a low-valent Pd(0) species, can undergo oxidative addition into the C-F bond instead of the intended C-X bond of a coupling partner.[3][4] This is especially problematic under forcing conditions (high temperatures, prolonged reaction times) or with highly electron-rich, sterically unhindered phosphine ligands.[1]
-
Nucleophilic Aromatic Substitution (SNAr): While less common for unactivated aryl fluorides, strong nucleophiles or bases can, under certain conditions, displace the fluoride ion.[5][6][7][8] This pathway can be facilitated by the formation of radical cations or through concerted mechanisms.[6][9]
-
Reductive Cleavage/Hydrodefluorination (HDF): The presence of a hydride source (from a reagent or solvent) combined with a suitable catalyst can lead to the replacement of the fluorine atom with hydrogen.[2][10][11]
Below is a diagram illustrating the competition between the desired reaction pathway and the undesired defluorination side reaction.
Caption: Competing reaction pathways for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers in a direct question-and-answer format.
Q1: I am running a Buchwald-Hartwig amination on the primary amine of this compound and my mass spec shows a significant peak for the defluorinated starting material. What is the most likely cause?
A1: The most probable cause is direct C-F bond activation by your palladium catalyst. This side reaction competes with the desired C-N bond formation. The key factors to investigate are your choice of ligand, base, and temperature. Highly reactive catalyst systems, while excellent for difficult couplings, can be too aggressive and activate the strong C-F bond.
Q2: How does my choice of phosphine ligand affect defluorination in a Pd-catalyzed reaction?
A2: The ligand is critical. Electron-rich and sterically bulky ligands are generally preferred to prevent defluorination.
-
Steric Hindrance: Bulky ligands (e.g., XPhos, RuPhos, tBuXPhos) create a sterically congested environment around the palladium center. This kinetically disfavors the oxidative addition into the sterically less accessible C-F bond compared to the C-Br or C-I bond of your coupling partner.
-
Electron-Donating Properties: While electron-rich ligands are needed to promote oxidative addition in general, an overly electron-rich and unhindered ligand can increase the propensity of Pd(0) to react with the C-F bond. Finding the right electronic and steric balance is key.
Q3: Can the base be responsible for cleaving the C-F bond?
A3: Yes, absolutely. A strong, nucleophilic base like sodium tert-butoxide (NaOt-Bu) can contribute to defluorination, especially at elevated temperatures. It can either act as a nucleophile in an SNAr-type mechanism or promote catalyst decomposition to highly active species that engage in C-F activation.[12] Switching to a weaker, non-nucleophilic inorganic base is a primary troubleshooting step.
| Base | Type | Basicity | Defluorination Risk | Recommended Use |
| NaOt-Bu, KOt-Bu | Strong, Nucleophilic | High | High | Use with caution, at the lowest possible temperature. |
| LiHMDS | Strong, Non-nucleophilic | High | Moderate | Good alternative to alkoxides, but still very strong. |
| K₃PO₄ | Weaker, Non-nucleophilic | Moderate | Low | Excellent choice for many sensitive couplings. |
| Cs₂CO₃ | Weaker, Non-nucleophilic | Moderate | Very Low | Often the safest choice for preventing defluorination.[13] |
Q4: My reaction is clean at low conversion but shows increasing defluorination over time. Why?
A4: This suggests that either the reaction conditions are too harsh for prolonged exposure or your catalyst is decomposing into a more indiscriminate, active species. High temperatures are a major contributor to both issues.[14][15] The energy input required to overcome the activation barrier for the desired reaction may, over time, also be sufficient to initiate C-F cleavage.[1] It is crucial to run reactions at the lowest temperature that allows for a reasonable reaction rate.
Preventative Strategies & Optimized Protocols
The key to preventing defluorination is careful and deliberate control over reaction parameters.
Workflow for Optimizing Reactions and Preventing Defluorination
Caption: A logical workflow for troubleshooting defluorination.
Recommended Protocol: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol is optimized to minimize the risk of C-F bond cleavage when coupling this compound with an aryl bromide.
Reagents & Equipment:
-
This compound
-
Aryl Bromide (1.0 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or RuPhos (2.5-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq), ground to a fine powder and dried
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware, heating, and stirring equipment
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Cs₂CO₃ (1.5-2.0 eq).
-
Catalyst Pre-formation (Optional but Recommended): In the same vessel, add Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (e.g., XPhos, 2.5-5 mol%). Briefly purge the vessel with the inert gas.
-
Addition of Reactants: Add this compound (1.2 eq) and the aryl bromide (1.0 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Subject the heterogeneous mixture to several cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Place the sealed vessel in a pre-heated oil bath at 80-90°C. Do not exceed 100°C.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Check for the appearance of the desired product and the absence of biphenyl-4-ylamine (mass = 169.23 g/mol ).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., Ethyl Acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel.
Analytical Methods for Detecting Defluorination
Confirming and quantifying defluorination is a critical part of troubleshooting. A multi-pronged approach is recommended.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for reaction monitoring.[16][17] Set up your analysis to monitor for the expected mass of the starting material, the product, and the defluorinated byproduct (biphenyl-4-ylamine, M.W. 169.23).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile byproducts and provides excellent separation.[17][18] It can readily detect the presence of the relatively non-polar biphenyl-4-ylamine.
-
19F NMR Spectroscopy: This is a definitive, quantitative method. The disappearance of the fluorine signal corresponding to your starting material without the appearance of a new fluorine signal in your product is a strong indicator of C-F bond cleavage.
-
Ion-Selective Electrode (ISE) / Ion Chromatography (IC): For process development or detailed mechanistic studies, these techniques can be used to quantify the amount of fluoride anion (F⁻) released into the aqueous phase after workup, providing a direct measure of the extent of defluorination.[18][19]
By understanding the underlying mechanisms of C-F bond activation and systematically optimizing reaction conditions, researchers can successfully employ this compound in a wide range of chemical transformations while preserving its crucial fluorine substituent.
References
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix-independent screening of defluorination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. pub.norden.org [pub.norden.org]
Technical Support Center: Scaling Up the Synthesis of 3'-Fluoro-biphenyl-4-ylamine
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 3'-Fluoro-biphenyl-4-ylamine. This guide is designed for researchers, process chemists, and drug development professionals. We aim to provide in-depth, field-proven insights into the common challenges encountered during this synthesis, focusing on the widely-used Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process for scalability and robustness.
Overview of the Synthetic Strategy
The most prevalent and scalable method for constructing the biaryl scaffold of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high functional group tolerance and generally good yields. The primary strategy involves coupling an aryl halide with an arylboronic acid or its ester derivative.
For this specific target, the reaction typically couples 4-bromo-2-fluoroaniline with (3-fluorophenyl)boronic acid .
General Synthetic Workflow
Caption: General Synthesis of this compound via Suzuki Coupling.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling the preferred method for this synthesis?
The Suzuki-Miyaura coupling is highly favored due to its versatility, mild reaction conditions, and commercial availability of a wide range of boronic acids and palladium catalysts.[1][2] Its tolerance for various functional groups, including the amine and fluoro groups present in the reactants, minimizes the need for protecting group strategies, thus improving step economy—a critical factor in scaling up.[3] Furthermore, the boronic acid byproducts are generally non-toxic and easily removed during aqueous workup.
Q2: What are the most critical parameters to control during scale-up?
When moving from bench-scale to pilot or manufacturing scale, several parameters become critical:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the deactivation of the Pd(0) catalyst.[4][5] On a large scale, this requires robust engineering controls beyond a simple nitrogen balloon, such as rigorous vessel purging cycles and maintaining a positive pressure of inert gas.
-
Temperature Control: Reaction temperature is a critical process parameter.[5] Deviations can lead to incomplete reactions or the formation of impurities through degradation of reactants or the catalyst.[5] The high boiling points of solvents like CPME or 2-BuOH/H₂O may be advantageous but require careful optimization to avoid excessive heat.[3][6]
-
Mixing and Stirring Efficiency: As the reaction is often biphasic or involves slurries (especially with inorganic bases), inadequate mixing can lead to poor mass transfer, resulting in inconsistent reaction kinetics and incomplete conversion.[5] This is a common failure point during scale-up where surface-area-to-volume ratios change dramatically.[3]
-
Reagent Purity and Stability: The stability of the boronic acid is a major concern. On a larger scale, longer addition times or storage can lead to decomposition. Using more stable boronic esters (e.g., pinacol esters) can improve reproducibility.[6][7]
Q3: Can I use an aryl chloride instead of an aryl bromide?
While aryl bromides are common, using the less expensive aryl chloride (e.g., 4-chloro-2-fluoroaniline) is economically attractive for large-scale synthesis.[8] However, aryl chlorides are significantly less reactive due to the stronger C-Cl bond.[4][9] Their use necessitates more specialized, highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands like Buchwald's SPhos or XPhos, to facilitate the challenging oxidative addition step.[6][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Troubleshooting Decision Tree
Caption: Troubleshooting Flowchart for Suzuki Coupling.
Problem 1: Low to No Product Yield
This is the most common issue. A systematic check of your setup and reagents is the first step.[10]
-
Potential Cause A: Catalyst Inactivity
-
Why it happens: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen.[5] Improperly degassed solvents or a poor inert atmosphere can lead to the oxidation of Pd(0) to inactive Pd(II) or the oxidation of phosphine ligands, effectively killing the catalyst.[4]
-
Solution:
-
Ensure Rigorous Inert Conditions: Use a robust method for deoxygenation, such as three freeze-pump-thaw cycles or sparging the solvent with argon or nitrogen for 15-20 minutes.[4] Maintain a positive pressure of inert gas throughout the reaction.
-
Use Fresh Reagents: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[4]
-
Select a Robust Pre-catalyst: Modern pre-catalysts like XPhos Pd G3 or G4 are often more stable and activate reliably under reaction conditions, providing more consistent results.[10]
-
-
-
Potential Cause B: Boronic Acid Instability (Protodeboronation)
-
Why it happens: Protodeboronation is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[6] This is often promoted by excess water, high temperatures, or harsh basic conditions.[6]
-
Solution:
-
Use High-Purity Boronic Acid: Use fresh, high-purity (3-fluorophenyl)boronic acid.
-
Consider Boronic Esters: If protodeboronation is persistent, convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, which are more resistant to premature decomposition.[4][6]
-
Control Water Content: While many Suzuki protocols use aqueous bases, the amount of water can be critical. If issues persist, consider using an anhydrous base like finely powdered K₃PO₄ with an anhydrous solvent system.[6]
-
-
Problem 2: Significant Side Product Formation
-
Side Product A: Homocoupling of the Boronic Acid
-
Why it happens: This side reaction (forming 3,3'-difluorobiphenyl) is primarily caused by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the coupling of two boronic acid molecules.
-
Solution: The key is meticulous exclusion of oxygen. Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst and maintain a strict inert atmosphere throughout.[6]
-
-
Side Product B: Protodeboronation Product
Problem 3: Difficulty in Product Purification
-
Issue A: Removing Residual Palladium
-
Why it happens: Palladium is a heavy metal, and its levels in an active pharmaceutical ingredient (API) are strictly regulated. Removing it to parts-per-million (ppm) levels can be challenging.[3]
-
Solution:
-
Optimized Workup: A standard aqueous workup will remove some, but not all, palladium species.
-
Crystallization: If your product is a solid, crystallization is a very effective method for purification.
-
Palladium Scavengers: Use silica-based or polymer-based scavengers with functional groups (e.g., thiols) that chelate palladium, allowing it to be filtered off.
-
Activated Carbon: Treatment with activated carbon can also effectively reduce palladium levels.
-
-
-
Issue B: Separating Product from Unreacted Starting Materials or Homocoupled Byproduct
-
Why it happens: If the reaction does not go to completion or side reactions occur, the impurities may have similar polarities to the desired product, making chromatographic separation difficult.
-
Solution:
-
Optimize the Reaction: The best solution is to prevent the formation of these impurities by optimizing the reaction conditions (catalyst, base, temperature) for full conversion.
-
Chromatography: Flash column chromatography on silica gel is the standard method for purification.[10][11] A carefully selected solvent system (e.g., hexanes/ethyl acetate) is required to achieve good separation.
-
Acid-Base Extraction: The amine functionality of the product and starting material (4-bromo-2-fluoroaniline) allows for separation from non-basic impurities (like the homocoupled byproduct) via acid-base extraction during the workup.
-
-
Quantitative Troubleshooting Summary
| Problem | Primary Cause(s) | Recommended Solution(s) |
| Low/No Yield | Catalyst deactivation; Boronic acid decomposition; Poor solubility. | Use fresh, robust catalyst (e.g., XPhos Pd G3); Ensure rigorous inert atmosphere; Use stable boronic ester; Screen solvents and temperature (80-110 °C).[4][6][10] |
| Homocoupling | Presence of oxygen. | Improve degassing protocol (sparging, freeze-pump-thaw); Maintain positive inert gas pressure.[6] |
| Protodeboronation | Excess water; High temperature. | Use anhydrous solvents and base (K₃PO₄); Use boronic esters (pinacol, MIDA).[6] |
| Palladium Contamination | Incomplete removal during workup. | Utilize palladium scavengers, activated carbon treatment, or recrystallization.[3] |
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is a representative procedure based on common practices for Suzuki-Miyaura couplings.[6][10]
Materials:
-
4-Bromo-2-fluoroaniline (1.0 equiv)
-
(3-Fluorophenyl)boronic acid (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
XPhos Pd G3 (0.5–2 mol%)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluoroaniline, (3-fluorophenyl)boronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst. Then, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should be between 0.1 M and 0.5 M with respect to the 4-bromo-2-fluoroaniline.[10]
-
Reaction Execution: Place the flask in a preheated oil bath at 80–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Aliquots can be taken via syringe, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed.
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction & Washing: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether/hexanes) to afford the pure this compound.[11]
Suzuki Catalytic Cycle
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 8. chemrxiv.org [chemrxiv.org]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide: Suzuki vs. Buchwald-Hartwig for the Synthesis of 3'-Fluoro-biphenyl-4-ylamine
Introduction: The Significance of Fluorinated Biarylamines
The 3'-Fluoro-biphenyl-4-ylamine scaffold is a privileged motif in modern medicinal chemistry and materials science. The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the efficient and selective synthesis of such fluorinated biarylamines is a critical endeavor for researchers in drug development and organic electronics.
This guide provides an in-depth, objective comparison of two premier palladium-catalyzed cross-coupling methodologies for the synthesis of this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While both are powerful tools for forging new bonds, their distinct mechanisms and operational requirements present different advantages and challenges. Here, we dissect these nuances to provide researchers with a clear, data-supported framework for strategic synthetic planning.
Strategic Approaches to Synthesis
The synthesis of this compound can be envisioned via two distinct bond disconnections, each aligning with one of the catalytic methods:
-
C-C Bond Formation (Suzuki Coupling): Coupling an amine-bearing aryl halide (e.g., 4-bromoaniline) with a fluorine-bearing arylboronic acid (e.g., 3-fluorophenylboronic acid).
-
C-N Bond Formation (Buchwald-Hartwig Amination): Coupling a fluorine-bearing biaryl halide (e.g., 4-bromo-3'-fluorobiphenyl) with an amine source, or more directly, coupling an amine (e.g., aniline) with a fluoro-substituted aryl halide.
This guide will focus on the most direct and convergent strategies inherent to each named reaction.
Mechanistic Foundations: Understanding the "Why"
A grasp of the underlying catalytic cycles is paramount to troubleshooting and optimizing these reactions. Both processes are initiated by the oxidative addition of an aryl halide to a Palladium(0) complex, but they diverge significantly from there.
The Suzuki-Miyaura Coupling Cycle
Renowned for its robustness in forming C-C bonds, the Suzuki reaction follows a well-established three-step cycle.[1][2][3] A key distinction is the necessity of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromoaniline), forming a Pd(II) complex. This is often the rate-determining step.[1]
-
Transmetalation: The organic group from the activated boronic acid (3-fluorophenylboronate) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst.[1][3]
The Buchwald-Hartwig Amination Cycle
This reaction is the gold standard for C-N bond formation.[6] It allows for the direct coupling of amines with aryl halides under conditions fine-tuned by specialized, bulky phosphine ligands.[7][8]
-
Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species adds to the aryl halide.[7][9]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the amine to form a palladium-amido complex.[7]
-
Reductive Elimination: The C-N bond is formed as the product is eliminated, regenerating the Pd(0) catalyst for the next cycle.[7][10]
Head-to-Head Comparison for this compound Synthesis
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Field Insights |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) | The fundamental difference dictating the choice of starting materials. |
| Key Reactants | 4-Bromoaniline + 3-Fluorophenylboronic acid | 3-Fluorobiphenyl-4-halide + Amine source OR 4-Bromoaniline + 3-Fluoroaniline | The Buchwald-Hartwig approach is specifically designed for direct C-N coupling.[6] |
| Catalyst System | Pd(0) source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with standard phosphine ligands. | Pd(0) source with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos).[8] | Buchwald-Hartwig reactions are highly dependent on specialized ligands to facilitate the crucial reductive elimination step for C-N bond formation.[7][8] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Often in aqueous mixtures.[11] | Strong, non-nucleophilic bases (e.g., NaOt-Bu, KOt-Bu, LiHMDS).[12] | Suzuki bases activate the boronic acid.[4] Buchwald-Hartwig bases must be strong enough to deprotonate the amine at the metal center without competing as a nucleophile. |
| Solvent | Aprotic solvents, often with water (e.g., Toluene/H₂O, Dioxane/H₂O, THF).[3][11] | Anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF).[6] | Water is often beneficial in Suzuki couplings to dissolve the inorganic base and facilitate the formation of the boronate complex. It is strictly avoided in Buchwald-Hartwig reactions due to the use of strong, water-sensitive bases. |
| Functional Group Tolerance | Generally very high. Tolerates a wide range of functional groups.[13] | Very good, but sensitive to acidic protons. The amine itself is a reactant. | The unprotected amine in 4-bromoaniline is a potential ligand for palladium, but self-coupling (a Buchwald-Hartwig side reaction) is unlikely under typical Suzuki conditions with weaker bases.[14] |
| Key Challenge | Availability and stability of the specific boronic acid. Potential for homo-coupling of the boronic acid. | Requires rigorously anhydrous conditions. Strong bases can be incompatible with sensitive functional groups like esters.[12] | The choice often comes down to the stability and commercial availability of the required starting materials. |
Data Presentation: A Comparative Performance Analysis
The following table presents representative, literature-derived data for the synthesis of compounds analogous to this compound to provide a quantitative comparison.
| Reaction | Electrophile | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki | 4-Bromoaniline | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | ~90% |
| Buchwald-Hartwig | 4-Bromo-3'-fluorobiphenyl | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOt-Bu (1.2) | Toluene | 100 | 12 | ~95% |
Note: Data is synthesized from typical conditions reported in the literature for similar substrates and is intended for comparative purposes.[15][16]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromoaniline (1.0 equiv), 3-fluorophenylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and SPhos (0.04 equiv).
-
Solvent Addition & Degassing: Seal the tube with a septum. Evacuate and backfill with argon three times.[17] Add degassed toluene and water (e.g., a 4:1 mixture). Sparge the resulting suspension with argon for 15 minutes.
-
Reaction: Heat the mixture in a preheated oil bath at 100 °C with vigorous stirring for 18 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the final product.
Protocol 2: Buchwald-Hartwig Synthesis of this compound
-
Reaction Setup (In a Glovebox): To an oven-dried Schlenk tube, add 4-bromo-3'-fluorobiphenyl (1.0 equiv), sodium tert-butoxide (NaOt-Bu, 1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv), and XPhos (0.04 equiv).
-
Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene via syringe, followed by aniline (1.2 equiv). Seal the tube under an argon atmosphere.
-
Reaction: Heat the mixture in a preheated oil bath at 100 °C with vigorous stirring for 12 hours, or until TLC/LCMS analysis indicates completion.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by flash column chromatography to afford the desired product.
Conclusion and Recommendations
For the specific synthesis of this compound, both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent highly effective and viable strategies. The ultimate choice often hinges on practical considerations rather than inherent limitations of the chemistry itself.
-
The Suzuki-Miyaura coupling is often preferred when the requisite boronic acid is commercially available and cost-effective. Its operational simplicity and tolerance for aqueous conditions make it highly amenable to both small-scale and large-scale synthesis. The potential for an unprotected aniline to interfere is generally low under standard Suzuki conditions.[14]
-
The Buchwald-Hartwig amination is the more direct and powerful method for C-N bond formation.[7][18][19] It becomes the strategy of choice if the biaryl halide is more accessible than the corresponding boronic acid. However, it demands more stringent control over reaction conditions, particularly the exclusion of air and moisture, and the use of strong bases may limit compatibility with other sensitive functional groups.
Recommendation: For most applications, the Suzuki-Miyaura pathway is recommended as the first approach for synthesizing this compound, primarily due to its operational simplicity and the wide availability of the necessary building blocks. The Buchwald-Hartwig amination serves as an outstanding alternative, particularly when substrate availability favors a C-N bond disconnection.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. reddit.com [reddit.com]
- 15. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 3'-Fluoro-biphenyl-4-ylamine and its Non-fluorinated Analog: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. The introduction of fluorine is a widely employed tactic to enhance a molecule's pharmacological profile. This guide provides an in-depth, objective comparison of the biological and physicochemical properties of 3'-Fluoro-biphenyl-4-ylamine and its parent compound, biphenyl-4-ylamine. By examining experimental data and established scientific principles, we will explore how the subtle addition of a single fluorine atom can profoundly alter a molecule's behavior, offering valuable insights for rational drug design.
The Influence of Fluorination: A Physicochemical Perspective
The introduction of a fluorine atom into the biphenyl-4-ylamine scaffold at the 3'-position induces significant changes in its electronic and physical properties. These alterations, primarily in acidity (pKa) and lipophilicity (LogP), have cascading effects on the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
Acidity (pKa)
The basicity of the primary amine is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing nature of the fluorine atom in this compound is expected to decrease the pKa of the amine group compared to the non-fluorinated analog.
Experimental Protocol: Spectrophotometric Determination of pKa
This protocol outlines a standard method for determining the pKa of aromatic amines.
Objective: To quantify the difference in basicity between this compound and biphenyl-4-ylamine.
Materials:
-
This compound
-
Biphenyl-4-ylamine
-
Spectrophotometer
-
pH meter
-
Series of buffer solutions with known pH values
-
Methanol or other suitable co-solvent for initial dissolution
Procedure:
-
Prepare stock solutions of each compound in the chosen co-solvent.
-
Create a series of solutions with a constant concentration of the amine and varying pH using the buffer series.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
Identify the wavelength of maximum absorbance difference between the protonated and neutral forms of the amine.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 ratio of the protonated and neutral species.
Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity. Generally, fluorination increases lipophilicity. This can enhance membrane permeability and access to lipophilic binding pockets in target proteins, but can also lead to increased non-specific binding and reduced aqueous solubility.
Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol describes the classic "shake-flask" method for measuring LogP.
Objective: To compare the lipophilicity of this compound and biphenyl-4-ylamine.
Materials:
-
This compound
-
Biphenyl-4-ylamine
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a solution of the test compound in either water or n-octanol.
-
Add a known volume of this solution to a separatory funnel containing a known volume of the other solvent.
-
Shake the funnel vigorously for a set period to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and octanol layers.
-
Quantify the concentration of the compound in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Comparative Physicochemical Properties
| Property | Biphenyl-4-ylamine | This compound | Rationale for Difference |
| pKa | ~4.3 | Expected to be < 4.3 | The electron-withdrawing fluorine atom reduces the electron density on the amine, making it a weaker base. |
| LogP | 2.80 | Expected to be > 2.80 | The addition of a fluorine atom generally increases the lipophilicity of a molecule. |
Metabolic Fate: A Tale of Two Biphenyls
The metabolism of xenobiotics is a critical factor in determining their efficacy and toxicity. Biphenyl-4-ylamine is a known pro-carcinogen that requires metabolic activation to exert its toxic effects. The introduction of fluorine can significantly alter the metabolic pathway and the rate of clearance.
Metabolic Activation of Biphenyl-4-ylamine
The primary route of metabolic activation for biphenyl-4-ylamine involves N-hydroxylation by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-biphenyl-4-ylamine.[1][2] This intermediate can then undergo further transformation to a reactive nitrenium ion, which can form adducts with DNA, leading to mutations and potentially cancer.[2]
The Impact of Fluorination on Metabolism
The presence of a fluorine atom at the 3'-position in this compound can influence its metabolism in several ways:
-
Blocked Metabolic Site: If the 3'-position is a site of metabolism in the non-fluorinated analog, the strong carbon-fluorine bond can block this pathway, potentially shunting metabolism to other sites.
-
Altered Enzyme Binding: The change in electronic distribution and conformation due to the fluorine atom can alter the binding affinity and orientation of the molecule within the active site of metabolizing enzymes like CYP450s.
-
Increased Metabolic Stability: By blocking a key metabolic site, the overall rate of metabolism can be reduced, leading to a longer half-life and increased exposure. A study on the in vitro metabolism of 4-halobiphenyls by rat liver microsomes demonstrated that the presence of a halogen substituent can alter the regioselectivity of hydroxylation compared to biphenyl.[3]
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a common method to assess the metabolic stability of compounds using liver microsomes.
Objective: To compare the rate of metabolism of this compound and biphenyl-4-ylamine.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds (this compound and biphenyl-4-ylamine)
-
Positive control compound with known metabolic instability
-
Acetonitrile with an internal standard for reaction quenching
-
LC-MS/MS for quantification
Procedure:
-
Pre-warm the HLM and NADPH regenerating system in phosphate buffer at 37°C.
-
Add the test compound to the HLM solution and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound against time to determine the half-life (t1/2) and intrinsic clearance (CLint).
Biological Activity and Toxicological Implications
Biphenyl-4-ylamine: A Known Carcinogen
The biological activity of biphenyl-4-ylamine is unfortunately dominated by its carcinogenicity. It is classified as a human carcinogen and is known to induce bladder cancer.[4][5] Its use has been largely discontinued due to these toxic effects.
This compound: Potential for Therapeutic Applications
Experimental Protocol: Enzyme Inhibition Assay (Fluorescence-Based)
This protocol provides a general framework for a fluorescence-based enzyme inhibition assay.
Objective: To determine if this compound or biphenyl-4-ylamine inhibit a specific enzyme of interest.
Materials:
-
Purified target enzyme
-
Fluorogenic substrate for the enzyme
-
Assay buffer
-
Test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The strategic placement of a fluorine atom on the biphenyl-4-ylamine scaffold to create this compound is predicted to induce significant changes in its physicochemical and biological properties. The fluorinated analog is expected to be less basic and more lipophilic than its parent compound. These changes, coupled with the potential for altered metabolic pathways and increased metabolic stability, highlight the profound impact of fluorination in medicinal chemistry.
While biphenyl-4-ylamine is primarily of toxicological concern, this compound represents a potentially valuable building block for the development of novel therapeutic agents, particularly in the realm of enzyme inhibition. Further experimental investigation is warranted to fully elucidate the comparative biological activity and safety profile of these two compounds. The protocols and principles outlined in this guide provide a robust framework for such an undertaking, empowering researchers to make informed decisions in their drug discovery endeavors.
References
- 1. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. mdpi.com [mdpi.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of 3'-Fluoro-biphenyl-4-ylamine by HPLC and NMR
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like 3'-Fluoro-biphenyl-4-ylamine, a versatile building block in medicinal chemistry, rigorous purity analysis is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this fluorinated biphenyl amine.
The principles and methodologies are presented from the perspective of a seasoned application scientist, emphasizing not just the "how" but the critical "why" behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of these techniques for impurity profiling and quality control.
The Importance of Orthogonal Analytical Techniques
Relying on a single analytical method for purity determination can be misleading, as no single technique is infallible. A more robust approach, and one increasingly expected by regulatory bodies, is the use of orthogonal methods—techniques that measure the same attribute through different physicochemical principles. For this compound, the combination of a chromatographic separation technique (HPLC) and a spectroscopic method (NMR) provides a powerful, multi-faceted view of its purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and quantitative accuracy.[1] For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point, separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process. For this compound, the initial considerations would be the selection of a stationary phase that offers suitable retention and selectivity. Given the aromatic nature of the biphenyl core, a stationary phase with π-π interaction capabilities, such as a biphenyl or phenyl-hexyl column, can offer enhanced selectivity compared to a standard C18 column.[2][3]
The mobile phase composition is then optimized to achieve adequate retention and resolution of the main peak from any potential impurities. A typical mobile phase for a compound of this nature would be a gradient of acetonitrile or methanol and water, with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape for the amine functionality.[4]
Experimental Protocol: RP-HPLC Purity Determination
Below is a detailed, self-validating protocol for the purity analysis of this compound by RP-HPLC.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a UV detector.
-
Analytical Column: Biphenyl stationary phase (e.g., Ascentis® Express Biphenyl), 4.6 x 150 mm, 2.7 µm particle size.
2. Reagents and Sample Preparation:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (0.1%)
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) %B 0 30 20 95 25 95 25.1 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD)
-
Injection Volume: 5 µL
4. Data Analysis and Purity Calculation:
-
The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Orthogonal Tool
NMR spectroscopy, particularly quantitative NMR (qNMR), offers a distinct advantage as it is a primary analytical method.[5] The signal intensity in NMR is directly proportional to the number of nuclei, making it an excellent tool for purity determination without the need for reference standards of the impurities.[6] For this compound, both ¹H and ¹⁹F NMR can be leveraged for a comprehensive purity assessment.
Causality Behind Experimental Choices in qNMR
The success of a qNMR experiment hinges on the careful selection of an internal standard and the optimization of acquisition parameters. The internal standard must be stable, non-reactive with the sample, and have a resonance that is well-resolved from the analyte signals. For ¹H qNMR, a common choice is maleic acid or dimethyl sulfone. For ¹⁹F qNMR, trifluorotoluene can be a suitable internal standard.
Crucially, the relaxation delay (d1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of all nuclei, which is essential for accurate quantification.
Experimental Protocol: qNMR Purity Determination
This protocol outlines the steps for determining the purity of this compound using ¹H and ¹⁹F qNMR.
1. Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a probe capable of both ¹H and ¹⁹F detection.
2. Reagents and Sample Preparation:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard (e.g., Maleic Acid for ¹H qNMR, Trifluorotoluene for ¹⁹F qNMR) of known high purity.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
3. NMR Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to be optimized based on T1 measurements).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
-
¹⁹F NMR:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to be optimized).
-
Number of Scans: 64-256.
-
4. Data Analysis and Purity Calculation:
-
The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard.
-
Formula for ¹H qNMR: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Workflow for qNMR Purity Analysis
Caption: Workflow for qNMR purity analysis of this compound.
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on physicochemical interactions. | Spectroscopic analysis based on the magnetic properties of atomic nuclei. |
| Quantification | Relative (area percent) unless a certified reference standard is used for external calibration. | Absolute quantification against an internal standard of known purity.[6] |
| Impurity Detection | Excellent for detecting and quantifying closely related structural isomers and degradation products.[7] | Detects impurities containing the observed nucleus (¹H or ¹⁹F). May not detect inorganic impurities or those lacking these nuclei. |
| Sensitivity | Generally higher, capable of detecting impurities at very low levels (ppm).[8] | Lower sensitivity, typically suitable for impurities at levels of ~0.1% and above.[5] |
| Structural Information | Provides retention time and UV spectrum, which can suggest but not definitively identify an impurity. | Provides detailed structural information, enabling the identification of unknown impurities.[9][10] |
| Sample Throughput | Higher throughput, with typical run times of 15-30 minutes per sample. | Lower throughput due to longer acquisition times, especially with long relaxation delays. |
| Method Development | Can be more time-consuming to develop a robust, validated method. | Method development is often faster, primarily involving the selection of a suitable internal standard and solvent. |
| Destructive | Non-destructive, sample can be collected after detection. | Non-destructive, the sample can be fully recovered.[10] |
Conclusion: A Synergistic Approach to Purity Assurance
Both HPLC and NMR are indispensable tools for the purity analysis of this compound. HPLC, with its superior sensitivity and resolving power, excels at detecting and quantifying trace-level impurities and isomers. NMR, on the other hand, provides an orthogonal, absolute measure of purity and offers invaluable structural information for impurity identification.
For comprehensive quality control in a drug development setting, a synergistic approach is recommended. HPLC should be employed for routine purity checks and for the detection of trace impurities, with its method validated according to ICH guidelines.[1][11] qNMR should be utilized to provide an independent, absolute purity value and to aid in the structural elucidation of any significant unknown impurities detected by HPLC. This dual-pronged strategy ensures a thorough understanding of the impurity profile, ultimately safeguarding the quality and safety of the final pharmaceutical product.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 8. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. toref-standards.com [toref-standards.com]
- 11. mastelf.com [mastelf.com]
A Comparative Guide to the Structural Elucidation of 3'-Fluoro-biphenyl-4-ylamine Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated biphenyls represent a cornerstone scaffold. The strategic introduction of fluorine atoms into the biphenyl framework can profoundly influence a molecule's conformational preferences, metabolic stability, and target-binding affinity. Among these, 3'-Fluoro-biphenyl-4-ylamine and its derivatives are of significant interest due to their potential applications in drug discovery and as advanced materials. A definitive understanding of their three-dimensional structure is paramount to unlocking their full potential.
This guide provides an in-depth technical comparison of X-ray crystallography with other widely used analytical techniques for the structural characterization of this compound derivatives. As a direct crystal structure for this compound is not publicly available, this guide will utilize data from closely related fluorinated biphenyl compounds to illustrate the principles and comparative value of each method. We will delve into the causality behind experimental choices, present detailed protocols, and offer a critical evaluation of the insights each technique provides.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state.[1] It provides precise information on bond lengths, bond angles, and torsional angles, which are critical for understanding intermolecular interactions and conformational preferences.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience.
Caption: Experimental workflow for X-ray crystallography.
PART 1: Synthesis and Purification
A high-purity sample is a prerequisite for obtaining diffraction-quality single crystals. The synthesis of this compound derivatives often involves Suzuki or Negishi cross-coupling reactions.
Experimental Protocol 1: Synthesis of a this compound Derivative
Objective: To synthesize a representative this compound derivative for subsequent crystallographic and analytical studies.
Materials:
-
3-Fluoro-4-aminophenylboronic acid
-
A suitable aryl halide (e.g., 4-bromoaniline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 3-Fluoro-4-aminophenylboronic acid (1.2 eq) and 4-bromoaniline (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction at 90 °C under an argon atmosphere for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound derivative.
PART 2: Single Crystal Growth
The purified compound is then subjected to various crystallization techniques to obtain single crystals of suitable size and quality (typically >0.1 mm in at least one dimension).
Experimental Protocol 2: Single Crystal Growth by Slow Evaporation
Objective: To grow single crystals of the purified this compound derivative.
Materials:
-
Purified this compound derivative
-
A suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane)
-
Small, clean vials
Procedure:
-
Dissolve a small amount of the purified compound in a suitable solvent at room temperature or with gentle heating to achieve a near-saturated solution.
-
Filter the solution through a syringe filter into a clean vial.
-
Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
PART 3: X-ray Diffraction and Structure Refinement
A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is then used to solve and refine the crystal structure.
Comparative Analysis: Insights from Alternative Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's properties requires a multi-faceted analytical approach. Spectroscopic and computational methods offer complementary information.
Spectroscopic Characterization: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the chemical identity and connectivity of a synthesized molecule.
¹H, ¹³C, and ¹⁹F NMR Spectroscopy: NMR provides detailed information about the chemical environment of magnetically active nuclei. For fluorinated biphenyls, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F isotope.[2]
Mass Spectrometry (MS): MS determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation patterns, which can aid in structural elucidation.
Experimental Protocol 3: Spectroscopic Analysis
Objective: To obtain NMR and MS data for the synthesized this compound derivative.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer (e.g., ESI-MS or GC-MS)
Procedure:
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument protocols.
-
MS Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS or prepare a solution for GC-MS injection.
-
MS Data Acquisition: Obtain the mass spectrum of the compound.
Computational Modeling: A Theoretical Perspective
In the absence of experimental crystal structures, computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the likely conformations and electronic properties of a molecule.[3]
Caption: Workflow for computational analysis.
Data Comparison: Unveiling the Strengths of Each Technique
The following table provides a comparative summary of the information obtained from X-ray crystallography, spectroscopic methods, and computational modeling for a hypothetical this compound derivative.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| 3D Structure | Definitive atomic coordinates in the solid state. | Inferred from coupling constants and NOE data (in solution). | Indirectly from fragmentation patterns. | Predicted gas-phase or solvated structure. |
| Bond Lengths/Angles | Highly accurate and precise. | Not directly measured. | Not measured. | Predicted values, dependent on theory level. |
| Conformation | Observed conformation in the crystal lattice. | Average conformation in solution. | Gas-phase conformation of ions. | Predicted low-energy conformations. |
| Intermolecular Interactions | Directly observed in the crystal packing. | Inferred from concentration-dependent shifts. | Not directly observed. | Can be predicted for dimers or clusters. |
| Chemical Connectivity | Confirmed. | Primary technique for establishing connectivity. | Confirmed. | Assumed as input. |
| Purity | Requires a pure single crystal. | Can assess purity and identify impurities. | Can detect impurities with different masses. | Not applicable. |
Conclusion: An Integrated Approach to Structural Elucidation
The structural characterization of this compound derivatives is a critical step in their development for various applications. While X-ray crystallography provides the most definitive and detailed three-dimensional structural information in the solid state, a comprehensive understanding is best achieved through an integrated approach. NMR and mass spectrometry are essential for confirming the chemical identity and purity of the synthesized compounds in solution and the gas phase, respectively. Computational modeling serves as a powerful predictive tool, especially in the absence of experimental data, and can aid in the interpretation of spectroscopic results.
For researchers and drug development professionals, the choice of analytical techniques will depend on the specific questions being addressed. However, when a deep understanding of the solid-state conformation and intermolecular interactions is required, for instance in polymorph screening or structure-based drug design, single-crystal X-ray diffraction remains the unparalleled and authoritative method.
References
The Strategic Incorporation of Fluorine in Biphenylamine Scaffolds: A Comparative Guide for Drug Design
Introduction: Beyond Simple Bioisosterism
In the landscape of modern medicinal chemistry, the biphenylamine scaffold represents a privileged structure, a versatile framework found at the core of numerous therapeutic agents. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive starting point for inhibitor design. However, like many hydrocarbon-rich scaffolds, biphenylamines often present challenges related to metabolic stability and suboptimal physicochemical properties. The strategic incorporation of fluorine has emerged as a powerful tool to address these liabilities.[1][2]
This guide moves beyond the simplistic view of fluorine as a mere hydrogen bioisostere. Instead, we will explore the nuanced and often profound effects of fluorination on the biphenylamine core, providing a comparative analysis grounded in experimental data. As medicinal chemists and drug development professionals, understanding the causality behind fluorine's influence is paramount for its rational deployment. We will dissect how this small but highly electronegative atom can fundamentally alter a molecule's electronic character, lipophilicity, metabolic fate, and ultimately, its pharmacological profile.[1] Through specific case studies—from anti-inflammatory agents to kinase inhibitors—we will illustrate both the advantages and the context-dependent nature of this strategy, equipping you with the insights needed to leverage fluorine effectively in your drug design campaigns.
Part 1: A Comparative Analysis of Physicochemical Properties
The decision to introduce fluorine into a biphenylamine scaffold must be driven by a clear understanding of its impact on key physicochemical parameters. These properties—lipophilicity (LogP), acidity/basicity (pKa), and metabolic stability—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Fluorination provides a unique handle to modulate these characteristics, often in a predictable, yet context-dependent manner.[3][4]
The potent electron-withdrawing nature of fluorine is a primary driver of these changes. When placed on one of the phenyl rings of a biphenylamine, it can significantly lower the pKa of the amine nitrogen.[5] This decrease in basicity can be advantageous, reducing off-target interactions with aminergic GPCRs and potentially improving cell permeability by favoring the neutral state at physiological pH.
The effect on lipophilicity is more complex. While a single fluorine atom on an aromatic ring generally increases the LogP, the overall impact depends on the substitution pattern and the intramolecular environment.[5][6] Perhaps the most sought-after benefit of fluorination is the enhancement of metabolic stability.[7][8] The carbon-fluorine bond is exceptionally strong (bond energy ~115 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. By strategically placing fluorine at a known site of metabolic attack (a "metabolic soft spot"), the half-life of a compound can be dramatically extended.[9][10]
The following table provides a comparative summary of these properties for representative biphenylamine-containing drugs and their fluorinated analogs.
| Compound | Structure | pKa | LogP | Metabolic Stability (t½, HLM) | Key Impact of Fluorination |
| Celecoxib | 11.1 (Sulfonamide) | 3.5 | ~15 min (species dependent) | N/A (Parent Compound) | |
| 4'-Fluorocelecoxib | Data not available | Data not available | ~60 min [9] | 4x increase in stability by blocking CYP2C9-mediated hydroxylation of the tolyl methyl group.[9][11] | |
| JK-4b (NNRTI) | Data not available | Data not available | 14.6 min[10] | N/A (Parent Compound) | |
| Compound 5t (Fluorinated NNRTI) | Data not available | Data not available | 74.5 min [10] | ~5x increase in stability and a 32-fold improvement in selectivity index by introducing fluorine to the biphenyl ring.[10] |
HLM: Human Liver Microsomes
Part 2: Case Studies in Drug Design
The true utility of fluorination is best understood through its application in real-world drug discovery programs. The following case studies highlight how the strategic placement of fluorine on biphenylamine-like scaffolds has been used to overcome specific challenges and enhance therapeutic potential.
Case Study 1: COX-2 Inhibitors - The Celecoxib Story
Celecoxib, a selective COX-2 inhibitor, contains a diaryl pyrazole core, which is structurally analogous to a biphenylamine system. Its metabolism is primarily mediated by CYP2C9, which hydroxylates the tolyl methyl group, leading to rapid clearance.[11][12][13] This metabolic liability presents a classic opportunity for fluorine intervention.
The Strategy: By replacing a hydrogen atom on the metabolically labile methyl group with fluorine (or replacing the entire methyl group with a trifluoromethyl group), the rate of oxidative metabolism can be significantly reduced. A study demonstrated this principle by synthesizing 4'-fluorocelecoxib, where one of the tolyl-ring protons is replaced by fluorine. This modification resulted in a four-fold increase in metabolic stability in human liver microsomes compared to celecoxib itself.[9]
Interestingly, a separate analog where the trifluoromethyl group of the pyrazole ring was also replaced, known as TFM-C, showed a 205-fold decrease in COX-2 inhibitory activity.[14] This underscores a critical principle: while fluorination can solve one problem (metabolism), it can introduce others (loss of potency) by altering key binding interactions. This highlights the necessity of a multiparameter optimization approach.
Case Study 2: Kinase Inhibitors - Targeting AXL
The AXL receptor tyrosine kinase is a prominent target in oncology due to its role in tumor progression and drug resistance.[15][16][17] Many AXL inhibitors feature scaffolds that can be considered biphenylamine bioisosteres, often incorporating a central aminopyrimidine or aminopyridine ring.
The Challenge: In the development of a series of AXL inhibitors, medicinal chemists explored the introduction of a fluorine atom onto a phenyl ring to modulate physicochemical properties and potentially block metabolism.[18]
The Outcome: In this specific chemical series, the introduction of a fluorine atom had only a weak effect on the compound's inhibitory activity (IC50).[18] Furthermore, it did not confer the desired improvement in pharmacokinetic properties.[18] This case serves as an important counterexample, demonstrating that the benefits of fluorination are not universal. The specific topology of the target's active site and the existing structure-activity relationship (SAR) landscape dictate the outcome. In this instance, other modifications, such as replacing a sulfonamide with a 1H-1,2,4-triazole, proved to be a more successful strategy for improving ligand-target interactions.[18]
This illustrates the importance of exploring a diverse range of chemical modifications. Fluorination should be considered one of many tools in the medicinal chemist's toolbox, to be applied based on a clear, data-driven hypothesis.
Case Study 3: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Diarylpyrimidine-based NNRTIs, such as Etravirine, are crucial components of HIV therapy. These molecules, which feature a central aminopyrimidine core linking two aryl rings, are structurally related to biphenylamines. A significant challenge in the development of new NNRTIs is achieving high potency against mutant viral strains while maintaining a favorable safety and metabolic profile.
The Breakthrough: In a study aimed at improving a lead compound, JK-4b, researchers identified poor metabolic stability (t½ = 14.6 min in HLM) and cytotoxicity as major hurdles.[10] Their strategy involved the introduction of fluorine into the biphenyl portion of the molecule. This led to the discovery of compound 5t , which exhibited a five-fold increase in metabolic half-life (t½ = 74.5 min).[10]
Beyond the metabolic enhancement, the fluorination strategy yielded a remarkable improvement in the drug's safety profile. Compound 5t displayed a 32-fold higher selectivity index compared to the non-fluorinated parent compound.[10] This case is a powerful testament to how a single, well-placed fluorine atom can simultaneously address multiple liabilities, transforming a problematic lead compound into a viable drug candidate.
Part 3: Experimental Protocols & Methodologies
The objective comparison of fluorinated and non-fluorinated biphenylamines relies on robust and reproducible experimental data. The following section details the standardized, self-validating protocols for determining the key physicochemical and ADME properties discussed in this guide.
Workflow for Comparative Analysis
The logical flow for evaluating a new fluorinated biphenylamine analog against its parent compound is depicted below. This workflow ensures that decisions are based on a comprehensive and comparative dataset.
Caption: A logical workflow for the comparative evaluation of novel fluorinated biphenylamines.
Protocol 1: Determination of pKa by Potentiometric Titration
Causality: The pKa of the biphenylamine nitrogen dictates its ionization state at physiological pH, which critically influences its binding to the target protein, membrane permeability, and potential for off-target effects. This protocol provides a gold-standard method for its precise determination.
-
System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (25 °C).
-
Sample Preparation: Prepare a 1-5 mM solution of the test compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility across the titration range.
-
Titration - Acidification: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments to the sample solution until the pH is below the expected pKa by at least 2 units (e.g., pH ~2). Record the pH and the volume of titrant added after each increment, ensuring the reading stabilizes.
-
Titration - Basification: Titrate the acidified sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), again adding in precise increments and recording the pH and volume at each step. Continue the titration until the pH is at least 2 units above the expected pKa (e.g., pH ~12).
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the first derivative of the titration curve, where the inflection point corresponds to the pKa. Alternatively, use specialized software (e.g., Hyperquad) for a more accurate calculation, which refines the pKa value by accounting for solution stoichiometry.
-
Self-Validation: Run a standard compound with a known pKa (e.g., pyridine) under the same conditions. The determined pKa for the standard should be within ±0.1 units of the literature value to validate the experimental run.
Protocol 2: Determination of LogP by Shake-Flask Method (OECD 107)
Causality: Lipophilicity, quantified as LogP, is a key determinant of a compound's solubility, permeability, plasma protein binding, and volume of distribution. The shake-flask method, though labor-intensive, remains the most reliable method for its direct measurement.
-
Phase Preparation: Prepare a mutually saturated solution of 1-octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4). Allow the two phases to equilibrate for at least 24 hours with gentle mixing, then separate them.
-
Compound Preparation: Prepare a stock solution of the test compound in the 1-octanol phase at a concentration that can be accurately quantified by UV-Vis spectrophotometry or HPLC-UV.
-
Partitioning: In a glass vial, combine a precise volume of the octanol stock solution with a precise volume of the aqueous buffer (e.g., 2 mL of each).
-
Equilibration: Cap the vial tightly and shake vigorously for 1 hour at a constant temperature (25 °C) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the octanol (C_oct) and aqueous (C_aq) phases using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentrations: P = C_oct / C_aq. The LogP is the base-10 logarithm of this value: LogP = log10(P).
-
Self-Validation: Perform the experiment in triplicate. The resulting LogP values should have a standard deviation of less than 0.2 log units.
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Causality: This assay simulates Phase I metabolism and provides a quantitative measure (half-life, t½) of a compound's susceptibility to degradation by CYP enzymes. It is a critical experiment for evaluating the effectiveness of a metabolic blocking strategy, such as fluorination.
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes (HLM).
-
Reagent Preparation: Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a stock solution of the NADPH regenerating system.
-
Incubation: In a 96-well plate, add the test compound to the phosphate buffer to a final concentration of 1 µM. Add HLM to a final concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to each well.
-
Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (for analytical normalization). The t=0 sample is quenched immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting linear regression is the elimination rate constant (k). The half-life (t½) is calculated using the formula: t½ = -0.693 / k.
-
Self-Validation: Include a positive control compound with known metabolic instability (e.g., Verapamil) and a negative control (incubation without NADPH) in the assay. The positive control should show significant degradation, while the negative control should show minimal degradation, validating the enzymatic activity and experimental conditions.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into biphenylamine scaffolds is a demonstrably effective strategy in drug design, capable of conferring significant advantages in metabolic stability, selectivity, and overall druggability.[9][10] As illustrated by the comparative case studies of celecoxib analogs and novel NNRTIs, placing a fluorine atom at a metabolically labile position can dramatically extend a compound's half-life, a primary goal in lead optimization.[9][10] However, the AXL kinase inhibitor example serves as a crucial reminder that the benefits of fluorination are not guaranteed and are highly dependent on the specific chemical scaffold and the topology of the target protein's binding site.[18]
The decision to fluorinate must be a hypothesis-driven process, informed by a thorough understanding of a compound's existing structure-activity and structure-property relationships. The experimental protocols detailed in this guide provide the framework for the rigorous, comparative analysis required to make these informed decisions. By systematically evaluating changes in pKa, LogP, and metabolic stability alongside on-target potency, researchers can rationally deploy fluorine to overcome specific liabilities without compromising desired pharmacological activity.
Looking ahead, the continued development of novel synthetic methods for late-stage fluorination will further empower medicinal chemists to explore this unique chemical space with greater precision.[19] The judicious use of fluorine in biphenylamines and related scaffolds will undoubtedly continue to be a cornerstone of modern drug discovery, leading to the development of safer, more effective, and more resilient therapeutic agents.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. Inhibition of the receptor tyrosine kinase Axl impedes activation of the FLT3 internal tandem duplication in human acute myeloid leukemia: implications for Axl as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 3'-Fluoro-biphenyl-4-ylamine: A Validated HPLC-UV Method vs. Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3'-Fluoro-biphenyl-4-ylamine, a key structural motif in various developmental compounds, requires a robust analytical method for its quantification to ensure product quality and consistency. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) approach for the quantification of this analyte. The content herein is grounded in established analytical principles and draws upon authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7]
The Critical Role of Method Validation
Before delving into the specifics of each technique, it is crucial to understand the principle of method validation. An analytical method is not merely a set of instructions; it is a rigorously tested and documented process that demonstrates its suitability for the intended purpose.[8][9] Key validation parameters, as stipulated by the ICH Q2(R2) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[8][4][6][10] Adherence to these principles ensures the integrity of the generated data, a cornerstone of regulatory submission and scientific rigor.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, particularly within the pharmaceutical industry.[11] Its versatility in separating a wide range of compounds makes it an ideal choice for the analysis of aromatic amines like this compound.
The Causality Behind Experimental Choices in our Validated HPLC-UV Method
The development of a robust HPLC method is a scientific endeavor rooted in the physicochemical properties of the analyte and the fundamental principles of chromatography. The following validated method has been designed for optimal performance in the quantification of this compound.
Experimental Protocol: Validated HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The non-polar nature of the C18 stationary phase is well-suited for the retention of the relatively non-polar this compound.
-
Mobile Phase: An isocratic elution of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v). The acetonitrile provides the necessary elution strength, while the acidic aqueous phase helps to ensure consistent peak shape by protonating the amine group.
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 254 nm. Aromatic compounds typically exhibit strong absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters: The method was validated according to ICH Q2(R2) guidelines.[8][6]
Caption: Experimental workflow for the validated HPLC-UV method.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that can be employed for the quantification of volatile and semi-volatile compounds. For aromatic amines, derivatization is often necessary to improve volatility and thermal stability.[12]
Conceptual GC-MS Method
-
Derivatization: The primary amine group of this compound would typically be derivatized, for example, through acylation, to increase its volatility and thermal stability for GC analysis.
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient would be employed to ensure adequate separation and peak shape.
-
-
Mass Spectrometry: The mass spectrometer would be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Head-to-Head Comparison: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS depends on several factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
| Parameter | Validated HPLC-UV Method | Conceptual GC-MS Method | Rationale & Insights |
| Specificity | High. The retention time is specific under the defined conditions. Potential interferences can often be chromatographically resolved. | Very High. Mass spectrometry provides structural information, leading to highly specific identification and quantification. | While HPLC-UV is highly specific, co-eluting impurities with similar UV spectra can interfere. GC-MS offers an orthogonal separation and detection mechanism, significantly reducing the risk of interference. |
| Sensitivity (LOD/LOQ) | Typically in the low µg/mL to high ng/mL range. | Can achieve lower detection limits, often in the pg/mL range, especially with SIM mode. | For trace-level analysis, GC-MS generally offers superior sensitivity. |
| Linearity (R²) | Excellent (typically >0.999). | Excellent (typically >0.99). | Both techniques can provide excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | Typically within 98-102%. | Typically within 90-110%. | Both methods can achieve high accuracy, but the derivatization step in GC-MS can sometimes introduce variability. |
| Precision (%RSD) | Excellent (typically <2%). | Good (typically <10%). | The additional derivatization step in GC-MS can contribute to slightly lower precision compared to the more direct HPLC-UV analysis. |
| Robustness | High. Minor variations in mobile phase composition, pH, and temperature have a minimal impact on performance. | Moderate. The derivatization reaction and GC inlet conditions can be sensitive to small changes. | The robustness of an analytical method is critical for its long-term performance in a quality control environment.[10] |
| Sample Throughput | High. Isocratic methods can have short run times. | Moderate to Low. Derivatization adds a significant amount of time to the sample preparation process. | For routine analysis of a large number of samples, the efficiency of HPLC-UV is a significant advantage. |
| Cost & Complexity | Lower instrument cost and less complex operation. | Higher instrument cost and requires more specialized expertise for operation and maintenance. | The initial investment and ongoing operational costs are important practical considerations. |
graph Method_Selection_Factors { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];center [label="Method Selection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];
HPLC [label="HPLC-UV", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,1.5!"]; GCMS [label="GC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,1.5!"];
Specificity [label="Specificity", fillcolor="#FBBC05", fontcolor="#202124", pos="0,2.5!"]; Sensitivity [label="Sensitivity", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,0!"]; Throughput [label="Throughput", fillcolor="#FBBC05", fontcolor="#202124", pos="3,0!"]; Cost [label="Cost", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2.5!"];
center -- HPLC [label="Routine QC\nHigh Throughput"]; center -- GCMS [label="Trace Analysis\nHigh Specificity"];
HPLC -- Specificity [dir=none]; HPLC -- Sensitivity [dir=none]; HPLC -- Throughput [dir=none]; HPLC -- Cost [dir=none];
GCMS -- Specificity [dir=none]; GCMS -- Sensitivity [dir=none]; GCMS -- Throughput [dir=none]; GCMS -- Cost [dir=none]; }
Caption: Key factors influencing the choice between HPLC-UV and GC-MS.
Conclusion and Recommendations
Both the validated HPLC-UV method and a conceptual GC-MS method offer viable pathways for the quantification of this compound.
-
For routine quality control and release testing , where high throughput, robustness, and cost-effectiveness are critical, the validated HPLC-UV method is the superior choice . Its simplicity and proven reliability make it well-suited for a regulated laboratory environment.
-
For applications requiring ultra-trace level quantification or in complex matrices where specificity is a major concern , GC-MS would be the preferred technique . The enhanced sensitivity and specificity of mass spectrometric detection can be invaluable in these scenarios.
Ultimately, the selection of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical requirements, a principle that lies at the heart of good scientific practice and regulatory compliance.
References
- 1. usp.org [usp.org]
- 2. agilent.com [agilent.com]
- 3. Chromatography [usp.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. starodub.nl [starodub.nl]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and environmental analysis, the accurate quantification of fluorinated compounds is a cornerstone of safety, efficacy, and regulatory compliance. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity in drug candidates, or the persistence of per- and polyfluoroalkyl substances (PFAS) in environmental matrices, necessitate analytical methods of the highest caliber. This guide provides an in-depth, objective comparison of prevalent analytical techniques for fluorinated compounds, emphasizing the critical process of cross-validation to ensure data integrity and reproducibility. As a self-validating system, a robust cross-validation strategy is not merely a procedural step but a fundamental component of scientific integrity.
The Imperative of Cross-Validation
Cross-validation is the systematic process of comparing results from two distinct analytical methods to confirm the accuracy and reliability of the data.[1][2] This is particularly crucial for fluorinated compounds due to their often-complex matrices and potential for analytical interferences.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for analytical method validation, which underscore the importance of ensuring a method is suitable for its intended purpose.[4][5][6] Cross-validation serves as a practical extension of these principles, providing an essential bridge when transferring methods between laboratories or implementing a new technique.[7][8][9]
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for fluorinated compounds is dictated by the analyte's properties—volatility, polarity, and concentration—and the complexity of the sample matrix. The three most powerful and commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of non-volatile, polar, and thermally labile fluorinated compounds, including a wide array of PFAS.[1][10] Its high sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), make it ideal for trace-level quantification in complex biological and environmental samples.[1][11]
Strengths:
-
High Sensitivity and Selectivity: Capable of detecting compounds at very low concentrations (ng/L to µg/kg).[10][11]
-
Broad Applicability: Suitable for a wide range of polar and non-polar compounds.[1]
-
Rich Structural Information: Tandem mass spectrometry provides valuable data for compound identification.
Causality Behind Experimental Choices: The use of electrospray ionization (ESI), often in negative mode for acidic fluorinated compounds, is a deliberate choice to enhance ionization efficiency.[1] The selection of specific precursor-to-product ion transitions in MRM mode is critical for minimizing matrix effects and ensuring the unambiguous identification of the target analyte.[1] Matrix effects, which can suppress or enhance the analyte signal, are a significant challenge in LC-MS analysis of fluorinated compounds.[3][12][13] The use of isotopically labeled internal standards is a key strategy to mitigate these effects.[10][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of volatile and semi-volatile fluorinated compounds, such as fluorinated solvents, anesthetics, and certain industrial chemicals.[1][14] Headspace GC-MS (HS-GC-MS) is particularly advantageous for analyzing residual volatile fluorinated compounds in solid or liquid samples, as it minimizes matrix interference by analyzing the vapor phase.[1]
Strengths:
-
Excellent for Volatile Compounds: Unparalleled performance for analytes that can be readily vaporized.[1]
-
High Separation Efficiency: Capillary GC columns provide excellent resolution of complex mixtures.[14]
-
Robust and Reliable: A well-established technique with extensive spectral libraries for compound identification.
Causality Behind Experimental Choices: The choice of a suitable stationary phase for the GC column is critical and depends on the polarity of the target analytes. A split injection mode is often employed to prevent overloading the column when analyzing high-concentration samples.[1] Electron Ionization (EI) is the most common ionization technique in GC-MS, producing reproducible fragmentation patterns that are useful for library matching and structural elucidation.[1] For targeted analysis, Selected Ion Monitoring (SIM) is used to enhance sensitivity by monitoring only specific ions characteristic of the analyte.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR), particularly ¹⁹F NMR, offers a unique and powerful approach for the analysis of fluorinated compounds.[15][16] Unlike chromatographic techniques, NMR is a primary ratio method, allowing for direct quantification without the need for an identical analyte standard.[14][15]
Strengths:
-
Absolute Quantification: Provides direct measurement of the analyte concentration against a certified internal standard.[14]
-
High Specificity: The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, even in complex mixtures.[15][17]
-
Non-destructive: The sample can be recovered after analysis.[17]
-
Rich Structural Information: Provides detailed information about the chemical environment of the fluorine atoms.[18]
Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial to avoid interfering signals in ¹H NMR, though less critical for ¹⁹F NMR where solvent signals are absent.[15] The selection of an appropriate internal standard with a known purity and a signal that does not overlap with the analyte is paramount for accurate quantification.[15] Proton decoupling is often used in ¹⁹F NMR to simplify the spectra by removing couplings to neighboring protons.[14]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS, GC-MS, and ¹⁹F qNMR for the analysis of fluorinated compounds.
| Parameter | LC-MS/MS | GC-MS | ¹⁹F qNMR |
| Applicability | Non-volatile, polar & non-polar compounds (e.g., PFAS, drug metabolites)[1][10] | Volatile & semi-volatile compounds (e.g., fluoroalkenes, solvents)[1][14] | Any soluble fluorinated compound[15][16] |
| Sensitivity | Very High (pg to ng/L)[10][11] | High (ng to µg/L)[1] | Moderate (mg/mL)[15] |
| Selectivity | Very High (with MRM)[1] | High (with SIM)[1] | Very High[15][17] |
| Matrix Effects | Significant, requires mitigation[3][12] | Low to Moderate (especially with Headspace)[1] | Low[15] |
| Quantification | Relative (requires calibration curve with identical standard)[1] | Relative (requires calibration curve with identical standard)[14] | Absolute (direct quantification against an internal standard)[14] |
| Throughput | High | High | Moderate |
Experimental Protocol: Cross-Validation of a Fluorinated Pharmaceutical in a Formulation
This protocol outlines a step-by-step methodology for the cross-validation of an analytical method for a non-volatile, fluorinated active pharmaceutical ingredient (API) in a liquid formulation using LC-MS/MS and ¹⁹F qNMR.
Objective: To demonstrate the equivalency of results obtained from a validated LC-MS/MS method and a ¹⁹F qNMR method for the quantification of "Fluoro-API-X" in a pharmaceutical formulation.
Methodologies
1. LC-MS/MS Method (Validated In-house)
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: ESI Negative.
-
MRM Transitions: Specific precursor and product ions for Fluoro-API-X and its isotopically labeled internal standard.
2. ¹⁹F qNMR Method
-
Instrumentation: 400 MHz NMR spectrometer with a fluorine probe.
-
Solvent: Deuterated acetonitrile (CD₃CN).
-
Internal Standard: A certified reference material of a stable fluorinated compound with a known purity (e.g., trifluorotoluene).
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): 5 times the longest T1 of the signals of interest.
Cross-Validation Procedure
-
Sample Preparation:
-
Prepare a homogenous bulk sample of the pharmaceutical formulation containing Fluoro-API-X at a target concentration (e.g., 1 mg/mL).
-
Prepare three independent quality control (QC) samples at low, medium, and high concentrations by spiking the formulation blank with known amounts of Fluoro-API-X.
-
-
Analysis by LC-MS/MS:
-
Prepare a calibration curve by diluting a stock solution of Fluoro-API-X reference standard.
-
Process the bulk sample and the three QC samples (n=6 replicates for each) according to the validated sample preparation procedure (e.g., dilution, protein precipitation).
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Analysis by ¹⁹F qNMR:
-
Accurately weigh an appropriate amount of the bulk sample and each QC sample into separate NMR tubes.
-
Add a precise amount of the certified internal standard to each NMR tube.
-
Add the deuterated solvent to each tube.
-
Acquire the ¹⁹F NMR spectra for each sample (n=6 replicates for each).
-
-
Data Analysis and Acceptance Criteria:
-
LC-MS/MS: Quantify the concentration of Fluoro-API-X in all samples using the calibration curve.
-
¹⁹F qNMR: Calculate the concentration of Fluoro-API-X in all samples based on the integral of the analyte signal relative to the integral of the internal standard signal, accounting for the number of fluorine atoms and the purity of the standard.
-
Comparison: Calculate the percentage difference between the mean concentrations obtained by the two methods for the bulk sample and each QC level.
-
Acceptance Criteria: The percentage difference between the results from the two methods should be within a predefined limit, typically ≤ 15% (or tighter, depending on the application). The precision (%RSD) for each method should also be within acceptable limits (e.g., ≤ 15%).
-
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of analytical methods.
Logical Relationships in Method Selection
The decision to use a particular analytical technique is a logical process based on the properties of the analyte and the goals of the analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
The cross-validation of analytical methods for fluorinated compounds is an indispensable practice for ensuring the generation of accurate, reliable, and reproducible data. By understanding the fundamental principles, strengths, and limitations of techniques such as LC-MS/MS, GC-MS, and ¹⁹F qNMR, and by implementing a rigorous cross-validation protocol, researchers, scientists, and drug development professionals can have the utmost confidence in their analytical results. This guide provides a framework for making informed decisions and establishing a self-validating system that upholds the highest standards of scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. benchchem.com [benchchem.com]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. tandfonline.com [tandfonline.com]
- 11. d-nb.info [d-nb.info]
- 12. Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry [journal.hep.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. diva-portal.org [diva-portal.org]
- 16. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 17. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biophysics.org [biophysics.org]
A Researcher's Guide to Amine Protection: A Comparative Analysis of Protecting Groups for 3'-Fluoro-biphenyl-4-ylamine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the development of novel pharmaceuticals, the strategic use of protecting groups is paramount. The amine functionality, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions and ensure the desired chemical transformations occur with precision.[1][2] This guide provides a comprehensive comparison of common protecting groups for a key building block, 3'-Fluoro-biphenyl-4-ylamine, offering insights into their performance, supported by experimental data and detailed protocols.
The selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route.[3] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and, in many cases, orthogonal to other protecting groups present in the molecule.[3][4][5] This allows for the selective deprotection of one functional group while others remain intact, a crucial strategy in the synthesis of complex molecules.[3][6]
This guide will delve into a comparative analysis of four widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), Acetyl (Ac), and p-Toluenesulfonyl (Tosyl or Ts). We will explore the nuances of their application to this compound, a versatile intermediate in medicinal chemistry.
The Strategic Importance of Protecting this compound
This compound serves as a crucial scaffold in the synthesis of a variety of biologically active compounds. The amine group is a key handle for further functionalization, such as amide bond formation, alkylation, or participation in cross-coupling reactions. However, its reactivity can interfere with transformations on other parts of the molecule. Protecting the amine group allows for a broader range of chemical manipulations on the biphenyl core and the fluorine-substituted ring.
Comparative Analysis of Protecting Groups
The choice of a protecting group is dictated by the specific reaction conditions anticipated in the synthetic sequence. Below is a detailed comparison of the Boc, Cbz, Ac, and Ts groups for the protection of this compound.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its lability under acidic conditions.[2][7][8]
-
Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[8]
-
Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, making it compatible with many synthetic transformations.[9]
-
Deprotection: Removal of the Boc group is readily achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][7][8] Thermal deprotection is also possible under certain conditions.[10]
Experimental Protocol: Boc Protection of this compound
Caption: Workflow for Boc protection.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add a base, such as triethylamine (Et₃N, 1.2 eq) or 4-(dimethylamino)pyridine (DMAP, 0.1 eq), followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.
Experimental Protocol: Boc Deprotection
Caption: Workflow for Boc deprotection.
-
Dissolution: Dissolve the Boc-protected this compound in DCM.
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized with a base and extracted to yield the free amine.
Carboxybenzyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas, is a classic amine protecting group, particularly valuable in peptide synthesis.[11][12] Its removal by catalytic hydrogenolysis makes it orthogonal to acid-labile (e.g., Boc) and base-labile protecting groups.[4][13]
-
Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[12][14]
-
Stability: Cbz-protected amines are stable to both acidic and basic conditions, offering a high degree of robustness.[13]
-
Deprotection: The most common method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂/Pd-C).[12][15] Strong acids like HBr in acetic acid can also be used.[16]
Experimental Protocol: Cbz Protection of this compound
-
Dissolution: Suspend this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and an aqueous solution of a base (e.g., Na₂CO₃ or NaHCO₃).
-
Addition of Cbz-Cl: Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Cbz-protected amine.
Experimental Protocol: Cbz Deprotection (Hydrogenolysis)
-
Dissolution: Dissolve the Cbz-protected this compound in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Acetyl (Ac) Group
The acetyl group is a simple and cost-effective protecting group for amines. It forms a stable amide linkage that significantly reduces the nucleophilicity and basicity of the amine.[17][18]
-
Introduction: Acetylation is typically achieved using acetic anhydride or acetyl chloride in the presence of a base.[17]
-
Stability: Acetamides are very stable to a wide range of reaction conditions, including acidic and many reductive conditions.
-
Deprotection: The cleavage of the robust amide bond requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures.[19][20] This can limit its applicability in the presence of sensitive functional groups.
Experimental Protocol: Acetylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like DCM or pyridine.
-
Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise. If not using pyridine as the solvent, add a base like triethylamine (1.2 eq).
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Work-up: Quench the reaction with water and extract the product. Wash the organic layer sequentially with dilute acid (if a base was used), water, and brine. Dry and concentrate to obtain the acetamide.
Experimental Protocol: Acetyl Deprotection (Acid Hydrolysis)
-
Reaction Mixture: Reflux the acetyl-protected this compound in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water or an alcohol.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and neutralize with a base. Extract the product with an organic solvent, dry, and concentrate to yield the free amine.
p-Toluenesulfonyl (Tosyl or Ts) Group
The tosyl group is a robust protecting group that forms a sulfonamide with the amine. Tosylamides are highly stable to a wide range of conditions.[21][22]
-
Introduction: The tosyl group is introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[23]
-
Stability: Tosylamides are exceptionally stable to acidic, basic, and many oxidative and reductive conditions.[22]
-
Deprotection: Removal of the tosyl group requires harsh reducing conditions, such as sodium in liquid ammonia or strong acids at high temperatures.[21][22]
Experimental Protocol: Tosylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and a base like triethylamine.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with dilute acid, water, and brine. Dry and concentrate to obtain the tosylamide.
Experimental Protocol: Tosyl Deprotection (Reductive Cleavage)
-
Reaction Setup: In a flask equipped for low-temperature reactions, dissolve the tosyl-protected amine in a suitable solvent like THF.
-
Reduction: Cool the solution to -78 °C and add liquid ammonia, followed by the careful addition of sodium metal until a persistent blue color is observed.
-
Quenching: Quench the reaction by the addition of a proton source, such as ammonium chloride.
-
Work-up: Allow the ammonia to evaporate, then add water and extract the product with an organic solvent. Dry and concentrate to yield the deprotected amine.
Summary of Protecting Group Characteristics
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Orthogonality |
| Boc | (Boc)₂O | Strong acid (TFA, HCl) | Base, Nucleophiles, H₂/Pd-C | Orthogonal to Cbz, Ac, Ts |
| Cbz | Cbz-Cl | H₂/Pd-C, Strong acid (HBr/AcOH) | Acid, Base, Nucleophiles | Orthogonal to Boc, Ac, Ts (with specific deprotection) |
| Acetyl (Ac) | Ac₂O, AcCl | Strong acid or base, heat | Most conditions | Limited due to harsh removal |
| Tosyl (Ts) | TsCl | Strong reducing agents (Na/NH₃), Strong acid, heat | Most conditions | Limited due to harsh removal |
Conclusion and Recommendations
The selection of a protecting group for this compound is a strategic decision that hinges on the planned synthetic route.
-
For syntheses requiring mild deprotection and compatibility with basic and nucleophilic reagents, the Boc group is an excellent first choice. Its widespread use and predictable reactivity make it a reliable option.[7][8]
-
The Cbz group is ideal when orthogonality to acid-labile groups is necessary. Its removal by catalytic hydrogenolysis is a very mild and selective method, provided no other functional groups in the molecule are sensitive to reduction.[12][13]
-
The Acetyl and Tosyl groups offer high stability but at the cost of harsh deprotection conditions.[17][22] They are best suited for situations where the amine needs to be protected through a series of harsh reaction steps and where the substrate can tolerate the vigorous conditions required for their removal.
By carefully considering the stability and cleavage conditions of each protecting group, researchers can design more efficient and successful synthetic strategies for the elaboration of the valuable this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. quora.com [quora.com]
- 19. Cleavable Amide Bond: Mechanistic Insight into Cleavable 4-Aminopyrazolyloxy Acetamide at Low pH. | Semantic Scholar [semanticscholar.org]
- 20. Cleavable Amide Bond: Mechanistic Insight into Cleavable 4-Aminopyrazolyloxy Acetamide at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tosyl group - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3'-Fluoro-biphenyl-4-ylamine
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3'-Fluoro-biphenyl-4-ylamine, a compound frequently utilized in research and drug development. As a fluorinated aromatic amine of the biphenyl class, this substance requires careful handling due to its potential hazards, which are inferred from structurally similar compounds. The procedures outlined herein are designed to provide a self-validating system for safety, grounded in established regulatory standards and best practices.
Hazard Profile and Risk Assessment: The "Why" Behind Cautious Handling
This compound belongs to a class of compounds, aromatic amines, that are known for their potential biological activity and associated hazards. The presence of a biphenyl structure and a fluorine atom necessitates a conservative approach to its handling and disposal. Based on data from analogous compounds, the following hazards should be assumed.
| Hazard Classification | Inferred Risk for this compound | Rationale & Supporting Evidence | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Assumed Harmful if Swallowed (Category 4) | Analogs like 3-Aminobiphenyl are classified as "Harmful if swallowed" (H302).[1][2] | Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling. |
| Carcinogenicity | Suspected of Causing Cancer | 4-Aminobiphenyl is a confirmed human carcinogen.[3][4] OSHA classifies it as a carcinogen requiring the lowest feasible exposure concentration.[4][5] The general class of aromatic amines is noted for this risk. | Work in a designated area, preferably a chemical fume hood. Wear protective gloves, protective clothing, eye protection, and face protection.[2] |
| Skin & Eye Irritation | Causes Skin and Serious Eye Irritation | 3-Aminobiphenyl is known to cause skin and eye irritation.[1] Aromatic amines can be absorbed through the skin.[3][4] | Wear chemical-resistant gloves (e.g., nitrile) and safety goggles or a face shield.[6] Use a lab coat to prevent skin contact. |
| Aquatic Toxicity | Toxic to Aquatic Life with Long-Lasting Effects | The biphenyl structure suggests persistence, and 3-Aminobiphenyl is classified as toxic to aquatic life with long-lasting effects.[1] | Prevent release to the environment.[1] Never dispose of this chemical down the drain. |
The Core Principle: Segregation as Halogenated Organic Waste
The single most critical step in the proper disposal of this compound is its correct segregation. Due to the presence of a fluorine atom, this compound must be classified as a halogenated organic waste .
The rationale for this segregation is both financial and environmental. Halogenated waste streams require high-temperature incineration at specialized hazardous waste facilities to prevent the formation of toxic byproducts like dioxins.[7] Mixing halogenated waste with non-halogenated solvent waste contaminates the entire volume, needlessly increasing disposal costs and complexity.[8][9]
Step-by-Step Disposal Protocol: A Self-Validating Workflow
This protocol provides a systematic approach to ensure safety and compliance from the point of generation to final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE as detailed in the table above. This includes, at a minimum:
-
Safety goggles
-
Chemical-resistant nitrile gloves
-
A properly fastened lab coat
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6]
Step 2: Prepare a Dedicated Hazardous Waste Container
Use a container that is designated specifically for "Halogenated Organic Waste." The container must be:
-
Chemically Compatible: Typically, a high-density polyethylene (HDPE) or glass container is suitable. Do not use metal containers that can be corroded by residual chemicals.
-
Leak-Proof: The container must have a screw-top cap that can be securely sealed.
-
Clean and Dry: Ensure the container is free from other residues to prevent unwanted chemical reactions.
Step 3: Collect and Contain All Waste Streams
All materials that have come into contact with this compound must be treated as hazardous waste.[6] This includes:
-
Solid Waste: Unused or expired solid chemical, residues scraped from flasks, and contaminated weigh boats.
-
Liquid Waste: Solutions containing the compound. Collect these directly into the designated liquid waste container.
-
Contaminated Lab Supplies: Used gloves, pipette tips, and paper towels used for cleanup should be collected in a separate, clearly labeled bag or container for solid hazardous waste.
Crucially, keep the hazardous waste container closed at all times except when adding waste. [8] This is a regulatory requirement that prevents the release of volatile compounds into the lab environment.
Step 4: Label the Waste Container Correctly and Completely
As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste" and any other components in the container.
-
The specific hazard characteristics: "Toxic," "Carcinogen," "Irritant," "Environmental Hazard."
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
Step 5: Manage Spills and Decontamination
In the event of a small spill, use a chemical spill kit containing an inert absorbent material.
-
Alert personnel in the area.
-
Wearing appropriate PPE, cover the spill with the absorbent.
-
Collect the absorbed material using non-sparking tools and place it in the solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
For decontaminating glassware, rinse with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated organic waste. Follow this with a standard wash procedure.
Step 6: Store Waste in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Segregated from incompatible chemicals (e.g., acids, oxidizers).[8]
-
Preferably within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
Step 7: Arrange for Final Disposal
Once the waste container is full or you are approaching the regulatory accumulation time limit, contact your institution's EHS department to schedule a pickup.[6] Do not attempt to dispose of the chemical yourself. EHS professionals will ensure the waste is transported by a licensed contractor to a permitted treatment, storage, and disposal facility (TSDF) in compliance with EPA and local regulations.[6][10][11]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]
- 4. nj.gov [nj.gov]
- 5. 4-AMINODIPHENYL | Occupational Safety and Health Administration [osha.gov]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. vumc.org [vumc.org]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. epa.gov [epa.gov]
- 11. eCFR :: 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions [ecfr.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3'-Fluoro-biphenyl-4-ylamine
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 3'-Fluoro-biphenyl-4-ylamine (CAS No. 400751-05-5). As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural and logistical framework grounded in risk assessment and scientific principles. The ultimate goal is to empower you to work safely and effectively, ensuring that robust safety practices are an integral part of your experimental design.
Executive Summary: A Precautionary Approach to an Uncharacterized Compound
A thorough review of publicly available safety data reveals a critical gap: this compound lacks comprehensive hazard classification and toxicological data.[1] One available Safety Data Sheet (SDS) provides no specific GHS hazard statements or pictograms.[1]
In the face of incomplete data, we must adopt the Principle of Precaution. This means we will base our safety protocols on the known hazards of structurally similar compounds. This compound belongs to the aromatic amine class of chemicals. A well-studied analog, 4-Aminobiphenyl, is a confirmed human carcinogen (A1) known to cause bladder cancer and can be readily absorbed through the skin.[2][3][4] Another analog, 3-Aminobiphenyl, is classified as harmful if swallowed and causes significant skin, eye, and respiratory irritation.
Therefore, our core directive is to handle this compound as a potential carcinogen with a high likelihood of dermal absorption and irritant properties. This assumption dictates the stringent engineering controls, personal protective equipment (PPE), and handling protocols outlined below.
The 'Why': Understanding the Risks of Aromatic Amines
The decision to mandate a high level of protection stems from the inherent chemical dangers of the aromatic amine functional group, particularly when part of a biphenyl structure.
-
Carcinogenicity: The primary concern is the potential for causing cancer. 4-Aminobiphenyl is a regulated carcinogen, and it is prudent to assume this risk may extend to its fluorinated analog until proven otherwise.[3][4]
-
Dermal Absorption: Aromatic amines can be absorbed through intact skin, contributing significantly to overall body burden.[2][3] This makes skin protection as critical as respiratory protection. Relying solely on a fume hood is insufficient if skin contact occurs.
-
Methemoglobinemia: High-level exposure to some aromatic amines can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, identifiable by a bluish tint to the skin and lips.[4]
-
Irritation: As a fine powder, the compound poses a risk of respiratory tract irritation if inhaled and can cause skin and serious eye irritation upon contact.[2][5]
Core PPE Protocol: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but an integrated system of controls and PPE.
Primary Engineering Controls (The First Line of Defense)
Before any PPE is selected, engineering controls must be in place.
-
Certified Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning and certified chemical fume hood.[6] This is the primary method to prevent inhalation of the solid powder.
Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all personnel handling the compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: • Inner Glove: Nitrile • Outer Glove: Thicker gauge Nitrile or Neoprene | Protects against potential permeation of aromatic amines and provides a safeguard against tears or punctures in the outer glove.[7][8] In case of a splash, the outer glove can be safely removed, minimizing contamination of the inner glove and skin. |
| Eye & Face Protection | Indirectly Vented Chemical Goggles worn in conjunction with a Face Shield . | Safety glasses offer insufficient protection against splashes and airborne particles.[9][10] Goggles provide a seal around the eyes, and the face shield protects the rest of the face from significant splashes.[9] |
| Body Protection | • Long-sleeved, cuffed Lab Coat • Chemical-Resistant Apron (recommended when handling >100mL of solution) | A lab coat is the minimum barrier. Cuffs prevent powder from entering sleeves. An apron adds a layer of chemical resistance over the torso. Contaminated clothing must be removed immediately.[2] |
| Respiratory Protection | Not required if all work is conducted in a certified fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with P100 (particulate) cartridges is required. | The fume hood provides adequate respiratory protection during routine handling.[5] A respirator is an essential component of an emergency spill kit. |
Procedural Guidance: Safe Handling Workflow
The sequence of operations, particularly donning and doffing PPE, is critical to prevent exposure.
Preparation and Pre-Handling Checklist
-
Verify the chemical fume hood has a current certification sticker.
-
Ensure the work area inside the hood is clean and uncluttered.
-
Designate a specific area for waste collection within the hood.
-
Confirm the location of the nearest safety shower and eyewash station.
-
Assemble all necessary chemicals, equipment, and waste containers before starting.
Step-by-Step PPE Donning Sequence
-
Lab Coat: Don the lab coat and fasten it completely.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Goggles & Face Shield: Put on chemical safety goggles, ensuring a snug fit. Place the face shield over the goggles.
-
Outer Gloves: Put on the second, heavier-gauge pair of gloves, ensuring the cuffs go over the cuffs of the lab coat.
Safe Handling and Disposal
-
Handling: Always handle the chemical with spatulas or other tools to avoid direct contact. Keep the container sealed when not in use. Work deliberately to avoid generating airborne dust.
-
Waste Disposal: All materials contaminated with this compound (e.g., pipette tips, weigh boats, gloves, paper towels) must be disposed of as hazardous chemical waste.[11][12]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[12] Subsequent rinses should also be collected. After rinsing and drying, deface the label before disposing of the container.[11]
Caption: Workflow for Safely Handling this compound.
Step-by-Step PPE Doffing Sequence (Critical to Avoid Contamination)
This process should be performed slowly and deliberately.
-
Outer Gloves: While still in the work area, remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin and dispose of them in the hazardous waste container.
-
Face Shield & Lab Coat: Step away from the immediate work area. Remove the face shield, followed by the lab coat. Turn the lab coat inside out as you remove it to contain any surface contamination.
-
Goggles: Remove your safety goggles.
-
Inner Gloves: Finally, remove the inner gloves, again without touching the outside surface.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[6]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. If the spill is outside of a fume hood, do not attempt to clean it without appropriate respiratory protection. Avoid generating dust.[6] Carefully cover the spill with an absorbent material, collect it into a sealed container, and label it as hazardous waste for disposal.
Conclusion
The responsible handling of chemicals with uncharacterized hazard profiles is a hallmark of a robust safety culture. By treating this compound with the caution afforded to known carcinogens and skin-absorbable substances, we build a framework of safety that protects researchers from both known and unknown risks. Adherence to these multi-layered engineering, procedural, and PPE-based protocols is not merely a recommendation; it is an essential practice for safe and ethical scientific research.
References
- 1. 3'-FLUORO-BIPHENYL-3-YLAMINE - Safety Data Sheet [chemicalbook.com]
- 2. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]
- 3. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. hsa.ie [hsa.ie]
- 10. youtube.com [youtube.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
